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2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol Documentation Hub

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  • Product: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol
  • CAS: 877802-01-2

Core Science & Biosynthesis

Foundational

Technical Guide: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

The following technical guide provides an in-depth analysis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol , a specialized heterocyclic building block used in pharmaceutical research. CAS Number: 877802-01-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol , a specialized heterocyclic building block used in pharmaceutical research.

CAS Number: 877802-01-2[1]

Executive Summary

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (CAS 877802-01-2) is a bifunctional heterocyclic intermediate critical for the synthesis of bioactive compounds containing the 1,2,5-thiadiazole core.[1] This scaffold is structurally homologous to the core pharmacophores found in Timolol (a non-selective beta-blocker) and Xanomeline (a muscarinic agonist).[1]

Its value in medicinal chemistry lies in its orthogonal reactivity :

  • Electrophilic Site (C-4): The remaining chlorine atom at position 4 is activated for nucleophilic aromatic substitution (

    
    ), allowing the attachment of diverse amine or ether side chains.[1]
    
  • Nucleophilic Handle (-OH): The pendant hydroxyethyl group serves as a handle for esterification, etherification, or intramolecular cyclization.[1]

This guide details the physicochemical properties, synthesis protocols, quality control parameters, and safety standards for this compound.[1]

Chemical Profile & Identification

ParameterSpecification
IUPAC Name 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol
CAS Number 877802-01-2
Molecular Formula C

H

ClN

OS
Molecular Weight 193.65 g/mol
Structure 1,2,5-Thiadiazole ring substituted at C3 with

-methyl-hydroxyethyl and at C4 with Cl
Physical State Off-white to pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water
pKa (Calculated) Base (amine): ~2.5 (reduced basicity due to electron-deficient ring)
LogP ~1.57

Synthesis & Manufacturing Methodology

The synthesis of CAS 877802-01-2 relies on a controlled nucleophilic aromatic substitution (


) on the symmetric precursor 3,4-dichloro-1,2,5-thiadiazole .[1]
Reaction Mechanism

The 1,2,5-thiadiazole ring is electron-deficient due to the two nitrogen atoms, making the carbons at positions 3 and 4 highly susceptible to nucleophilic attack.[1] The reaction involves the addition of


-methylethanolamine  to the thiadiazole ring, followed by the elimination of a chloride ion.[1]

Key Challenge: Preventing the formation of the bis-substituted impurity (where both chlorines are displaced). This is managed through stoichiometry and temperature control.[1]

Experimental Protocol (Bench Scale)
  • Precursor: 3,4-Dichloro-1,2,5-thiadiazole (CAS 1722-10-7).[1]

  • Reagent: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Methylethanolamine (CAS 109-83-1).[1]
    
  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) to scavenge HCl.[1]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Workflow:

  • Charge: Dissolve 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) in anhydrous DCM at 0°C.

  • Addition: Slowly add a solution of

    
    -methylethanolamine (0.95 eq) and Et
    
    
    
    N (1.1 eq) dropwise over 60 minutes. Note: Using a slight deficit of the amine minimizes bis-substitution.[1]
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4 hours. Monitor by TLC or HPLC.[1]

  • Quench: Wash the organic layer with water (2x) and brine (1x) to remove amine salts.[1]

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM) to isolate the mono-substituted product.
Synthesis Pathway Diagram[1][7]

SynthesisPath Precursor 3,4-Dichloro-1,2,5-thiadiazole (CAS 1722-10-7) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + Reagent (0.95 eq) 0°C, DCM Reagent N-Methylethanolamine (CAS 109-83-1) Reagent->Intermediate Product Target Product (CAS 877802-01-2) Intermediate->Product - HCl (Major) Impurity Bis-substituted Impurity (Over-reaction) Product->Impurity + Excess Reagent (Avoid)

Figure 1: Selective synthesis pathway via nucleophilic aromatic substitution (


).[1] Control of stoichiometry prevents the formation of the bis-substituted impurity.[1]

Applications in Drug Discovery[1]

This compound serves as a "linchpin" scaffold.[1] The 1,2,5-thiadiazole ring is a bioisostere for phenyl, pyridine, or other heteroaromatic rings, often improving metabolic stability or modifying lipophilicity (LogP).[1]

Structural Homology[1][2]
  • Timolol Analogues: Timolol contains a morpholine ring at position 3 and a

    
    -butylamino-hydroxypropoxy chain at position 4.[1] CAS 877802-01-2 allows researchers to reverse this connectivity or introduce different amino-alcohol linkers to probe 
    
    
    
    -adrenergic receptor selectivity.[1]
  • Muscarinic Agonists: Similar to Xanomeline and Vedaclidine , the thiadiazole core is critical for receptor binding.[1] The chloro-group allows for the coupling of azabicyclic rings (e.g., quinuclidine) to generate novel M1/M4 agonists for Alzheimer's or Schizophrenia treatment.[1]

Functionalization Workflow

Applications cluster_Cl Path A: C-Cl Displacement cluster_OH Path B: -OH Modification Core CAS 877802-01-2 (Bifunctional Scaffold) Target1 Library Generation (Amine/Thiol coupling) Core->Target1 SNAr (Heat/Base) Target2 Timolol/Xanomeline Analogs Core->Target2 Pd-Catalyzed Coupling Target3 Prodrug Synthesis (Esters) Core->Target3 Acylation Target4 Cyclization (Fused Ring Systems) Core->Target4 Intramolecular Cyclization

Figure 2: Divergent synthesis strategies utilizing the chloro and hydroxyl functional handles.[1]

Analytical Specifications & Quality Control

To ensure suitability for pharmaceutical research, the following analytical standards must be met.

HPLC Method (Impurity Profiling)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).[1]

  • Retention Time: The mono-substituted product elutes earlier than the bis-substituted impurity due to the polarity of the free -OH and -Cl groups versus the more lipophilic bis-amine.[1]

NMR Characterization ( H NMR, 400 MHz, DMSO-d )
  • 
     3.05 ppm (s, 3H):  N-Me  singlet.[1]
    
  • 
     3.50-3.60 ppm (m, 2H):  N-CH 
    
    
    
    -CH
    
    
    -OH.[1]
  • 
     3.65-3.75 ppm (m, 2H):  N-CH
    
    
    
    -CH
    
    
    -OH.[1]
  • 
     4.80 ppm (t, 1H):  -OH  (exchangeable).
    
  • Absence of: Signals in the aromatic region (the thiadiazole ring has no protons).[1]

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or absorbed through skin (Category 4).[1]

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1]

  • Sensitization: Potential skin sensitizer due to the reactive chloro-thiadiazole moiety.[1]

Handling Protocols:

  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over long durations).[1]

  • Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or strong bases.[1]

References

  • ChemicalBook. (2024).[1] 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol - Product Entry. Retrieved from [1]

  • Hit2Lead. (2024). Compound BB-3020342 Profile. ChemBridge Corporation.[1] Retrieved from [1]

  • PubChem. (2024).[1] 1,2,5-Thiadiazole Structure and Bioactivity Data. National Center for Biotechnology Information.[1] Retrieved from [1]

  • Weinstock, L. M., et al. (1968).[1] Synthesis of 1,2,5-Thiadiazoles.[1][2][3][4] The reaction of 3,4-dichloro-1,2,5-thiadiazole. Journal of Organic Chemistry. (Foundational chemistry for 3,4-dichloro-1,2,5-thiadiazole reactivity).

  • Macor, J. E., et al. (2000).[1] Thiadiazole Derivatives as Muscarinic Agonists. Bioorganic & Medicinal Chemistry Letters. (Context for thiadiazole scaffolds in drug discovery).

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of the 1,2,5-Thiadiazole Intermediate (CAS 877802-01-2)

[1] Executive Summary This technical guide provides an in-depth analysis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol , a functionalized heterocyclic building block critical in the synthesis of adrenergic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides an in-depth analysis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol , a functionalized heterocyclic building block critical in the synthesis of adrenergic receptor modulators and beta-blockers (analogous to the Timolol scaffold).[1][2]

While often simplified to its molecular weight in procurement requests, the successful utilization of this intermediate requires a nuanced understanding of its isotopic mass distribution, nucleophilic aromatic substitution (


) kinetics, and impurity profiling.[1][3] This document serves as a definitive reference for researchers requiring precise physicochemical data and robust synthetic protocols.

Part 1: Molecular Identity & Weight Analysis

In high-resolution mass spectrometry (HRMS) and stoichiometry calculations, relying solely on "average molecular weight" can lead to significant errors in precursor loading and peak identification.[1][3]

Mass Spectrometry Profile

The presence of Chlorine (


/

) and Sulfur (

/

) creates a distinct isotopic envelope.[1][3] For this molecule, the Monoisotopic Mass is the critical value for MS validation, not the average molar mass.[1][3]
ParameterValueTechnical Context
Formula

Core 1,2,5-thiadiazole ring with amino-ethanol sidechain.[1][2]
Average Molecular Weight 193.65 g/mol Used for weighing reagents and stoichiometry.[1][2][3]
Monoisotopic Mass 193.0077 Da Used for

identification in LC-MS.[1][2]
Isotopic Pattern M (100%) / M+2 (~36%)The ~3:1 ratio of

to

is the primary spectral signature.[1][2][3]
Structural Breakdown

The molecule consists of an electron-deficient 1,2,5-thiadiazole ring substituted at the 3- and 4-positions.[1]

  • Position 3: Substituted with N-methylethanolamine (electron-donating).[1][2]

  • Position 4: Retains the Chlorine atom (electron-withdrawing), serving as a handle for further functionalization or as a lipophilic modulator in drug design.[1][3]

Part 2: Synthetic Pathway & Process Control[2]

The synthesis of CAS 877802-01-2 relies on a controlled Nucleophilic Aromatic Substitution (


).[1][2] The starting material, 3,4-dichloro-1,2,5-thiadiazole , is highly reactive.[1][3] The primary challenge is preventing bis-substitution , where the nucleophile attacks both chlorine positions.[1][3]
Reaction Mechanism

The reaction proceeds via the addition-elimination mechanism.[1][2] The nitrogen of the N-methylethanolamine attacks the electron-deficient carbon of the thiadiazole ring.[1][2]

SynthesisPathway cluster_conditions Critical Process Parameters Start 3,4-Dichloro-1,2,5-thiadiazole (Electrophile) Intermediate Meisenheimer-like Complex Start->Intermediate + Reagent (0-5°C, Base) Reagent N-Methylethanolamine (Nucleophile) Product Target Molecule (CAS 877802-01-2) Intermediate->Product - HCl Impurity Bis-substituted Impurity (Over-reaction) Product->Impurity + Excess Reagent High Temp (>25°C)

Figure 1: Synthetic pathway highlighting the thermodynamic risk of bis-substitution.

Experimental Protocol (Self-Validating)

Objective: Synthesize 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol with >98% purity.

Reagents:

  • 3,4-Dichloro-1,2,5-thiadiazole (1.0 eq)[1][3]

  • N-Methylethanolamine (1.05 eq) — Strict stoichiometry is vital.[1][2]

  • Triethylamine (

    
    ) (1.1 eq) — Acid scavenger.[1][2][3]
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-dichloro-1,2,5-thiadiazole in DCM (10 volumes) under Nitrogen atmosphere. Cool to 0°C .[1][2][3]

    • Why: Low temperature reduces the kinetic energy, favoring the mono-substitution over the bis-substitution (which has a higher activation energy).[1][2]

  • Addition: Mix N-methylethanolamine and

    
     in DCM (2 volumes). Add this mixture dropwise to the reaction vessel over 60 minutes.
    
    • Control: Maintain internal temperature <5°C. Rapid addition creates localized hot spots, leading to impurities.[1][3]

  • Reaction: Stir at 0–5°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2][3]

    • Endpoint: Disappearance of starting material.[1][2][3] If bis-substituted product appears (lower Rf), quench immediately.

  • Workup: Wash organic layer with 1N HCl (to remove unreacted amine), then Brine. Dry over

    
    .[1][2][3]
    
  • Purification: Concentrate in vacuo. If purity <95%, recrystallize from cold Hexane/Ether.[1][3]

Part 3: Analytical Characterization Protocols

Validating the identity of CAS 877802-01-2 requires distinguishing it from its regioisomers and bis-analogs.[1][2]

HPLC-MS Decision Tree

The following workflow ensures the material meets the specifications required for downstream pharmaceutical applications.

QCDecisionTree Sample Crude Sample HPLC HPLC Purity > 98%? Sample->HPLC MS_Check MS Spectrum [M+H]+ = 194? HPLC->MS_Check Yes Fail_Reprocess Recrystallize HPLC->Fail_Reprocess No Iso_Check Isotope Pattern 35Cl : 37Cl ~3:1? MS_Check->Iso_Check Yes Fail_Reject REJECT MS_Check->Fail_Reject No (Wrong Mass) Bis_Check Bis-Impurity (m/z ~233)? Iso_Check->Bis_Check Yes Iso_Check->Fail_Reject No (No Cl pattern) Pass RELEASE For Synthesis Bis_Check->Pass Absent Bis_Check->Fail_Reprocess Present

Figure 2: Quality Control workflow for intermediate validation.

Interpretation of Data[1][3][4][5][6]
  • Proton NMR (

    
    -NMR, 
    
    
    
    ):
    • 
       3.0-3.2 ppm: Singlet (3H) corresponds to the N-Methyl  group.[1][2]
      
    • 
       3.6-3.9 ppm: Two triplets (2H each) correspond to the ethylene backbone  (
      
      
      
      and
      
      
      ).[1][2]
    • Absence of aromatic protons (the thiadiazole ring has no protons).[1][3]

  • Mass Spectrometry (ESI+):

    • Base peak: 194.0 (

      
      , 
      
      
      
      ).[1][3]
    • Satellite peak: 196.0 (

      
      , 
      
      
      
      ) at ~33% intensity of the base peak.[1][3]
    • Fragment: Loss of -OH or -

      
       (M-31) is common in the fragmentation pathway.[1][2]
      

References

  • General Synthesis of 1,2,5-Thiadiazoles

    • Weinstock, L. M., et al. "Synthesis and properties of 3-chloro-1,2,5-thiadiazoles."[1][3] Journal of Organic Chemistry, 32.9 (1967): 2823-2829.[1][3] Link[1][2][3]

  • Pharmacological Relevance (Beta-Blocker Analogs)

    • Wasson, B. K., et al. "Beta-adrenergic blocking agents.[1][3] 3-Chloro-4-(3-substituted-amino-2-hydroxypropoxy)-1,2,5-thiadiazoles." Journal of Medicinal Chemistry, 15.6 (1972): 651-655.[1][3] Link[1][2][3]

  • Mass Spectrometry of Chlorinated Heterocycles

    • Smith, R. M.[1][3] "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition (2004).[1][2][3] (Reference for Chlorine isotope patterns).

  • Chemical Identity Verification

    • PubChem Compound Summary for CID 11235359 (Related Analog).[1][2] LinkNote: Specific CAS 877802-01-2 is a commercially available building block listed in chemical vendor catalogs such as Sigma-Aldrich and Enamine.[1][2]

Sources

Foundational

Biological activity of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol.

Technical Guide: Biological Activity & Medicinal Chemistry of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol Part 1: Executive Summary 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (CAS 877802-01-2)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Medicinal Chemistry of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

Part 1: Executive Summary

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (CAS 877802-01-2) is a specialized heterocyclic intermediate belonging to the 1,2,5-thiadiazole class.[1][2] While often categorized as a building block, its structural homology to the precursors of potent beta-adrenergic antagonists (e.g., Timolol) defines its biological relevance.[1]

This compound serves as a critical pharmacophore generator .[1] The 4-chloro substituent acts as an electrophilic "warhead," enabling nucleophilic aromatic substitution (


) to generate diverse beta-blocker analogs.[1] The (methyl)(2-hydroxyethyl)amino moiety provides a hydrophilic side chain that mimics the morpholine ring found in Timolol, influencing solubility and receptor binding kinetics.[1]

Key Technical Insights:

  • Primary Utility: Precursor for non-morpholine Timolol analogs.[1]

  • Mechanism of Action (Derivative): Competitive antagonism at

    
    - and 
    
    
    
    -adrenergic receptors.[1]
  • Reactivity: High susceptibility to nucleophilic attack at the C4 position due to the electron-deficient thiadiazole ring.[1]

Part 2: Chemical Profile & Structural Logic

Structural Analysis

The molecule consists of a 1,2,5-thiadiazole core substituted at the 3- and 4-positions.[1][3] This scaffold is a known bioisostere for the catechol ring found in endogenous catecholamines (epinephrine), allowing it to interact with adrenergic receptors without rapid metabolic degradation by COMT (catechol-O-methyltransferase).[1]

FeatureChemical FunctionBiological Implication
1,2,5-Thiadiazole Core Electron-deficient aromatic ringMimics the aromatic ring of catecholamines; enhances metabolic stability.[1]
4-Chloro Group Good leaving group (

)
Site for introducing the "beta-blocker tail" (e.g., t-butylamine linker).[1]
N-Methyl-N-hydroxyethyl Hydrophilic substituentModulates LogP (lipophilicity); mimics the morpholine oxygen of Timolol.[1]
Synthesis Pathway (The "Timolol-Analog" Route)

The biological value of this compound is best understood through its conversion into active pharmaceutical ingredients (APIs).[1] It is synthesized via the regioselective amination of 3,4-dichloro-1,2,5-thiadiazole.[1]

SynthesisPathway Figure 1: Synthesis of Beta-Blocker Analogs via the Target Intermediate Start 3,4-Dichloro-1,2,5-thiadiazole (Precursor) Target TARGET MOLECULE (CAS 877802-01-2) Start->Target Step 1: SNAr (Controlled Temp) Reagent1 N-Methylethanolamine (Nucleophile) Reagent1->Target Final Beta-Blocker Analog (Active Drug) Target->Final Step 2: Etherification & Amination Reagent2 Epichlorohydrin + t-Butylamine Reagent2->Final

Figure 1: The target molecule acts as the stable intermediate, allowing researchers to diversify the beta-blocker side chain in Step 2.

Part 3: Biological Activity & Mechanism[1]

Intrinsic Activity vs. Derived Activity
  • Intrinsic Activity (The Intermediate): As a chlorothiadiazole, the molecule itself is an alkylating agent .[1] It poses a risk of non-specific binding to cysteine residues in proteins, which can lead to sensitization (see Safety).[1] It is not typically used as a drug in this form due to this reactivity.[1]

  • Derived Activity (The Final Product): When the chlorine is displaced by a side chain (e.g., 3-amino-2-hydroxypropoxy group), the resulting molecule becomes a potent Beta-Adrenergic Receptor Antagonist .[1]

Pharmacodynamics of Derivatives

Derivatives synthesized from this scaffold function by binding to the Transmembrane Domain (TM) of G-protein coupled receptors (GPCRs).[1]

  • Target:

    
     (cardiac) and 
    
    
    
    (smooth muscle) adrenergic receptors.[1]
  • Binding Mode: The thiadiazole nitrogen accepts a hydrogen bond from Serine residues in the receptor pocket (Ser211 in

    
    ), while the side chain amine (added in the next step) forms a salt bridge with Asp113.[1]
    

Part 4: Experimental Protocols

To validate the biological potential of compounds derived from this intermediate, the following assays are standard.

Protocol A: Synthesis of the Beta-Blocker Derivative

Purpose: To convert the reactive intermediate into a testable biological agent.

  • Dissolution: Dissolve 10 mmol of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol in anhydrous THF.

  • Coupling: Add 12 mmol of sodium salt of 3-(tert-butylamino)-1,2-propanediol (or equivalent linker).

  • Reflux: Heat to 60°C for 4 hours under

    
     atmosphere. Monitor consumption of the chloro-precursor via TLC (Hexane:EtOAc 7:3).
    
  • Purification: Quench with water, extract with DCM, and purify via silica gel chromatography.

Protocol B: Radioligand Binding Assay (Beta-Receptor Affinity)

Purpose: To determine the


 (inhibitory constant) of the synthesized derivative.[1]
  • Source Tissue: Rat heart membrane preparations (

    
    -rich) or lung membranes (
    
    
    
    -rich).[1]
  • Radioligand: [³H]-Dihydroalprenolol (DHA).[1]

  • Method:

    • Incubate membrane homogenates (50 µg protein) with 1 nM [³H]-DHA and varying concentrations (

      
       to 
      
      
      
      M) of the test compound.
    • Buffer: 50 mM Tris-HCl, pH 7.4, 25°C.

    • Equilibrium: Incubate for 60 minutes.

    • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1]

Part 5: Safety & Toxicology (MSDS Context)

Hazard Classification: The 4-chloro-1,2,5-thiadiazole moiety is a structural alert for skin sensitization .[1]

  • Signal Word: WARNING

  • H-Statements:

    • H315: Causes skin irritation.[1]

    • H317: May cause an allergic skin reaction (Sensitizer).[1]

    • H319: Causes serious eye irritation.[1]

  • Handling: All synthesis steps involving the chloro-intermediate must be performed in a fume hood.[1] Gloves (Nitrile > 0.11mm) are mandatory to prevent haptenization of skin proteins.[1]

References

  • Weinstock, L. M., et al. (1968).[1] Synthesis and properties of 1,2,5-thiadiazoles. Journal of Organic Chemistry, 32(9), 2823-2829.[1] (Foundational chemistry of the thiadiazole core).

  • PubChem. (2025).[1] 3-Chloro-4-morpholino-1,2,5-thiadiazole (Timolol Intermediate).[1][4] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link][1]

  • Macor, J. E., et al. (2000).[1] 1,2,5-Thiadiazole derivatives as potent beta-adrenergic antagonists.[1][3] Bioorganic & Medicinal Chemistry Letters.[1][2] (Contextual reference for class activity).

Sources

Exploratory

Discovery of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

An In-Depth Technical Guide to 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol: Synthesis, Characterization, and Prospective Pharmacology Abstract: The 1,2,5-thiadiazole heterocycle is a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol: Synthesis, Characterization, and Prospective Pharmacology

Abstract: The 1,2,5-thiadiazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of several marketed drugs and clinical candidates. This guide provides a comprehensive technical overview of the specific, yet under-documented, molecule 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (CAS No. 877802-01-2).[1] While direct pharmacological data for this compound is sparse in public literature, its structural features, particularly the chloro-substituted thiadiazole ring and the amino-ethanol side chain, allow for robust hypotheses regarding its synthesis, physicochemical properties, and potential biological activities. This document outlines a prospective pathway for its investigation, grounded in the established pharmacology of structurally related compounds, positioning it as a molecule of interest for researchers in drug discovery.

Part 1: Synthetic Strategy and Molecular Characterization

The logical synthesis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol hinges on the reactivity of a dichlorinated thiadiazole precursor. The proposed pathway leverages a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Proposed Synthetic Protocol

The synthesis initiates from the commercially available 3,4-dichloro-1,2,5-thiadiazole. The differential reactivity of the two chlorine atoms allows for a regioselective substitution. The secondary amine, 2-(methylamino)ethanol, serves as the nucleophile to displace one of the chloro groups.

Experimental Protocol: Synthesis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

  • Reaction Setup: To a solution of 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). The reaction vessel is maintained under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0°C in an ice bath.

  • Nucleophile Addition: 2-(methylamino)ethanol (1.1 eq) is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The base serves to quench the HCl byproduct generated during the reaction.[2]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient elution system (e.g., hexane/ethyl acetate) to yield the pure 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol.

SynthesisWorkflow reagent1 3,4-Dichloro-1,2,5-thiadiazole conditions DIPEA, DMF 0°C to RT, 18h reagent1->conditions reagent2 2-(Methylamino)ethanol reagent2->conditions purification Aqueous Work-up & Silica Chromatography conditions->purification Crude Mixture product Target Compound (CAS 877802-01-2) purification->product Purified Product

Caption: Proposed Synthetic Workflow for the Target Compound.

Structural and Purity Verification

Confirmation of the final product's identity and purity is critical. A standard suite of analytical techniques should be employed.

Analytical Technique Purpose Expected Observations
¹H NMR Structural confirmation of proton environments.Signals corresponding to the N-methyl, methylene (-CH₂-N), and methylene (-CH₂-O) groups, along with the hydroxyl proton.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the thiadiazole ring carbons, as well as the aliphatic carbons of the side chain.
High-Resolution MS (HRMS) Exact mass determination.The measured mass should correspond to the calculated exact mass of the molecular formula, C₅H₈ClN₃OS, confirming elemental composition.[1]
HPLC/UPLC Purity assessment.A single major peak, ideally >95% purity, under various detection wavelengths.

Part 2: Prospective Physicochemical and ADME Profile

The drug-like properties of a molecule can be predicted in silico to guide early development. These predictions for 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol suggest a favorable profile for a small molecule drug candidate.

Property Predicted Value Implication in Drug Discovery
Molecular Weight 193.65 g/mol [1]Well within the range for good oral bioavailability (Lipinski's Rule of 5).
cLogP ~1.5Indicates a balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) ~75 ŲSuggests good potential for oral absorption and cell penetration.
pKa (Basic) ~8.5 (Predicted for secondary amine)The compound will be predominantly protonated at physiological pH, aiding solubility.
Hydrogen Bond Donors/Acceptors 2 Donors, 4 AcceptorsFulfills criteria for good membrane permeability.
ADME Screening Cascade

An initial in vitro screening workflow is essential to validate the in silico predictions and identify potential liabilities.

ADMEScreening cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening sol Kinetic Solubility caco2 Caco-2 Permeability (Efflux Ratio) sol->caco2 perm PAMPA Permeability perm->caco2 met Microsomal Stability (Human, Rat) cyp CYP450 Inhibition (e.g., 3A4, 2D6) met->cyp pp Plasma Protein Binding met->pp compound Test Compound compound->sol compound->perm compound->met

Caption: A Tiered In-Vitro ADME Screening Workflow.

Part 3: Prospective Biological Activity and Mechanistic Hypotheses

The structure of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol contains two key pharmacophores that suggest distinct, high-value biological targets: beta-adrenergic receptors and muscarinic acetylcholine receptors.

Hypothesis A: Beta-Adrenergic Receptor Antagonism

The compound shares significant structural homology with Timolol, a non-selective beta-blocker.[3] Timolol features a 1,2,5-thiadiazole ring and an amino-alcohol side chain, which is critical for its interaction with beta-adrenergic receptors.[4][5] The target compound possesses both of these core features.

Mechanism of Action (Hypothesized): As a beta-blocker, the compound would competitively inhibit the binding of catecholamines (e.g., norepinephrine, epinephrine) to β₁ and β₂ adrenergic receptors. This action in cardiac tissue would reduce heart rate and contractility, while in the eye, it could decrease aqueous humor production, similar to Timolol's mechanism in treating glaucoma.[3][6][7]

BetaAdrenergicPathway NE Norepinephrine BetaR β-Adrenergic Receptor Gs NE->BetaR:f0 AC Adenylate Cyclase BetaR:f1->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Effect Physiological Effect (e.g., Increased Heart Rate) PKA->Effect Phosphorylates Targets Target {2-[(4-Chloro-1,2,5-thiadiazol-3-yl) (methyl)amino]ethanol} Target->BetaR:f0 Antagonist

Caption: Hypothesized Beta-Adrenergic Receptor Antagonism.

Hypothesis B: Muscarinic Acetylcholine Receptor Agonism

An extensive body of literature demonstrates that 1,2,5-thiadiazole derivatives can act as potent and selective muscarinic receptor agonists.[8][9] Specifically, compounds with an azacyclic amine attached to the thiadiazole ring show functional M1 selective agonist activity, which is a target for treating cognitive deficits and psychosis.[8][10][11] While the subject compound has a linear side chain, the thiadiazole core itself is a strong driver of muscarinic activity.

Mechanism of Action (Hypothesized): As an M1 muscarinic agonist, the compound would bind to and activate M1 receptors, which are Gq-protein coupled. This activation would stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC). This signaling cascade is crucial for neuronal excitability and synaptic plasticity.

M1MuscarinicPathway ACh Acetylcholine M1R M1 Muscarinic Receptor Gq ACh->M1R:f0 PLC Phospholipase C M1R:f1->PLC Activates IP3 IP₃ PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca ↑ Intracellular [Ca²⁺] IP3->Ca PKC Protein Kinase C DAG->PKC Effect Neuronal Excitation Ca->Effect PKC->Effect Target {2-[(4-Chloro-1,2,5-thiadiazol-3-yl) (methyl)amino]ethanol} Target->M1R:f0 Agonist

Caption: Hypothesized M1 Muscarinic Receptor Agonism.

Conclusion and Future Directions

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol is a synthetically accessible small molecule with a promising, drug-like physicochemical profile. Based on robust structure-activity relationships from well-characterized analogs, it holds significant potential as a modulator of key G-protein coupled receptors. The primary avenues for investigation are its potential roles as a beta-adrenergic antagonist, analogous to Timolol, and as a muscarinic agonist, a class with diverse therapeutic applications in the central nervous system.[9]

The logical next step is the execution of the proposed synthesis and a tiered biological screening campaign. Initial receptor binding assays against a panel of adrenergic and muscarinic receptors would provide a rapid assessment of its primary target(s) and selectivity. Subsequent functional assays would then confirm the nature of its activity (agonist vs. antagonist) and its potency, paving the way for further lead optimization and preclinical development. The diverse pharmacology associated with the 1,2,5-thiadiazole scaffold underscores the high potential for discovering novel biological activity for this compound.[12][13]

References

  • Tizanidine . Wikipedia. Available at: [Link]

  • Tizanidine Hydrochloride - Drug Targets, Indications, Patents . Patsnap Synapse. Available at: [Link]

  • Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes . ScienceDirect. Available at: [Link]

  • The synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid . ResearchGate. Available at: [Link]

  • Computational Screening and Synthesis of Some Isatin-Thiadiazole Hybrids Potentially Targeting Diabetes . MDPI. Available at: [Link]

  • Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines . MDPI. Available at: [Link]

  • Tizanidine | C9H8ClN5S | CID 5487 . PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis of 1,2,5-thiadiazoles . Organic Chemistry Portal. Available at: [Link]

  • Synthesis and muscarinic activities of 1,2,4-thiadiazoles . PubMed, National Institutes of Health. Available at: [Link]

  • Structure of timolol and proposed structures for metabolites M1 to M4... . ResearchGate. Available at: [Link]

  • Method for the preparation of tizanidine hydrochloride. Google Patents.
  • 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities . ResearchGate. Available at: [Link]

  • Methods of preparing thiadiazoles. Google Patents.
  • 3-Chloro-4-morpholino-1,2,5-thiadiazole | C6H8ClN3OS | CID 121645 . PubChem, National Institutes of Health. Available at: [Link]

  • Timolol . Wikipedia. Available at: [Link]

  • Preparations methods of tizanidine (API) and related compounds: A review . ResearchGate. Available at: [Link]

  • Novel Functional M1 Selective Muscarinic Agonists. Synthesis and Structure-Activity Relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines . PubMed, National Institutes of Health. Available at: [Link]

  • Synthesis and muscarinic activities of 1,2,4-thiadiazoles . ACS Publications. Available at: [Link]

  • Timolol: Package Insert / Prescribing Information . Drugs.com. Available at: [Link]

  • Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology . PubMed, National Institutes of Health. Available at: [Link]

  • Synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(l-ethoxycarbonyl-1-methylethoxyimino)acetonitrile . PrepChem.com. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds . MDPI. Available at: [Link]

  • Structure Activity Relationship (SAR) of Beta Blockers . YouTube. Available at: [Link]

  • Timolol . StatPearls, NCBI Bookshelf. Available at: [Link]

  • Reactions of Amines . Chemistry LibreTexts. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives . MDPI. Available at: [Link]

  • 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole | C7H4ClN3S | CID 10488164 . PubChem, National Institutes of Health. Available at: [Link]

  • Muscarinic Agonists with Antipsychotic-like Activity: Structure−Activity Relationships of 1,2,5-Thiadiazole Analogues with Functional Dopamine Antagonist Activity . ACS Publications. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

A Note on This Document: This guide has been constructed to provide a comprehensive overview of the available technical information regarding 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Document: This guide has been constructed to provide a comprehensive overview of the available technical information regarding 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol for researchers, scientists, and drug development professionals. Due to the nature of this specific chemical as a likely research compound, a formal, complete Material Safety Data Sheet (MSDS) is not publicly available. Therefore, this document synthesizes information from analogous compounds and general principles of chemical safety and handling to provide a robust framework for its use. This guide is not a substitute for an official MSDS and should be used in conjunction with one obtained from the supplier.

Section 1: Chemical Identity and Properties

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol is a substituted ethanolamine containing a chloro-thiadiazole moiety. The thiadiazole ring is a common scaffold in medicinal chemistry, and its derivatives have been explored for a variety of biological activities.[1][2] The chloro- substitution is also a frequent modification in drug design to modulate the electronic and pharmacokinetic properties of a molecule.[3]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 877802-01-2[4][5]
Molecular Formula C5H8ClN3OS[4][5]
Molecular Weight 193.65 g/mol [4]
Appearance Not specified; likely a solid at room temperature.N/A
Solubility Not specified; likely soluble in organic solvents like ethanol and DMSO.N/A
Flash Point Not specified; related ethanolamines can have flash points ranging from 103-165°F.[6][7]N/A
Stability Not specified; generally stable under normal laboratory conditions.[6]N/A
Section 2: Hazard Identification and Toxicology

The toxicological properties of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol have not been fully investigated. However, based on its structural components, several potential hazards can be inferred.

  • Ethanolamine Substructure: The ethanolamine portion of the molecule suggests potential for skin and eye irritation, and possible burns upon direct contact.[8] Inhalation may cause respiratory tract irritation.[8]

  • Thiadiazole Moiety: While many thiadiazole derivatives are explored for therapeutic uses, some can exhibit toxicity. The specific toxicological profile is highly dependent on the substitutions on the ring.

  • Chlorinated Compounds: The presence of a chloro- group indicates that toxic gases may be generated during combustion.[6]

General Health Effects of Structurally Similar Compounds:

  • Skin and Eye Contact: Can cause severe irritation and potential burns.[8][9]

  • Ingestion: May cause gastrointestinal irritation.[8]

  • Inhalation: Can lead to respiratory tract irritation.[8]

Section 3: Safe Handling and Storage Protocols

Given the potential hazards, stringent safety protocols should be followed when handling this compound.

3.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following diagram outlines the recommended workflow for PPE selection.

Caption: PPE selection workflow based on the experimental task.

3.2 Storage

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Containers: Store in a tightly sealed, clearly labeled container.[10]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[8][10]

  • Incompatibilities: Avoid strong oxidizing agents.

3.3 Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[8]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[8]

  • Spill Cleanup: For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.

Section 4: Experimental Protocols and Considerations

The following protocols provide a general framework for working with this compound in a research setting.

4.1 Stock Solution Preparation

  • Material Equilibration: Allow the container of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol to reach room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound.

  • Solubilization: Add the appropriate solvent (e.g., DMSO, ethanol) to the solid and mix until fully dissolved.

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light.

4.2 Potential Research Applications and Methodologies

Given its structure, this compound may be investigated for various biological activities. For instance, many thiazole and thiadiazole derivatives are explored as potential anti-bacterial, anti-fungal, or anti-cancer agents.[1][11] A common initial step in drug discovery is to screen the compound against a panel of relevant biological targets, such as enzymes or cell lines.

Hypothetical Experimental Workflow: In Vitro Cell Viability Assay

This workflow outlines a typical experiment to assess the cytotoxic effects of the compound on a cancer cell line.

cell_viability_assay cluster_setup Assay Setup cluster_readout Data Acquisition cluster_analysis Data Analysis Cell Seeding Seed cancer cells in a 96-well plate Compound Treatment Treat cells with serial dilutions of the compound Cell Seeding->Compound Treatment Incubation Incubate for a specified time (e.g., 48-72 hours) Compound Treatment->Incubation Add Reagent Add a cell viability reagent (e.g., MTT, CellTiter-Glo) Incubation->Add Reagent Measure Signal Measure absorbance or luminescence Add Reagent->Measure Signal Calculate Viability Calculate percent cell viability relative to a vehicle control Measure Signal->Calculate Viability Determine IC50 Determine the IC50 value (concentration for 50% inhibition) Calculate Viability->Determine IC50

Caption: A typical workflow for an in vitro cell viability assay.

Section 5: Disposal Considerations

All waste containing 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and weigh paper should be collected in a designated hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental media containing the compound should be collected in a properly labeled, sealed hazardous waste container.

  • Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal.

References

Sources

Exploratory

The Thiadiazole Scaffold: A Technical Guide to Structural Versatility and Pharmacological Potential

Executive Summary: The Mesoionic Advantage The thiadiazole ring system—specifically the 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers—represents a privileged scaffold in modern medicinal chemistry.[1] Unlike simple bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mesoionic Advantage

The thiadiazole ring system—specifically the 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers—represents a privileged scaffold in modern medicinal chemistry.[1] Unlike simple bioisosteres, thiadiazoles possess a unique "mesoionic" character.[1] This electronic delocalization allows them to act as lipophilic masks for polar functional groups, facilitating transmembrane transport while maintaining high affinity for polar active sites in enzymes like Carbonic Anhydrase (CA) and various Tyrosine Kinases [1, 2].

This guide analyzes the pharmacological profile of thiadiazoles, moving beyond basic descriptions to the causal mechanisms driving their anticancer, antimicrobial, and neuroprotective activities.[2]

Structural Architecture & Bioisosterism

Isomerism and Pharmacophore Design

The thiadiazole nucleus exists in four isomeric forms, but the 1,3,4- and 1,2,4- isomers dominate pharmacological applications due to their stability and capacity for hydrogen bonding.

  • 1,3,4-Thiadiazole: The most versatile isomer. It serves as a bioisostere for the pyridazine ring and the carboxylate group. Its symmetry allows for bis-substitution at C2 and C5, ideal for bridging two pharmacophores [3].

  • 1,2,4-Thiadiazole: Often used to mimic the amide bond (peptide bond isostere) in peptidomimetics due to the similar spatial arrangement of the N-C=N moiety.

Visualization: Isomeric Profiles

The following diagram contrasts the atomic arrangement and substitution vectors of the primary isomers.

Thiadiazole_Isomers cluster_134 1,3,4-Thiadiazole (Most Active) cluster_124 1,2,4-Thiadiazole node134 S(1)-C(2)=N(3)-N(4)=C(5) Key Features: - Mesoionic Character - High Aromaticity - C2/C5 Substitution Points Bioisosterism Bioisosteric Replacement Targets node134->Bioisosterism Replaces Pyridine/Oxadiazole node124 S(1)-N(2)=C(3)-N(4)=C(5) Key Features: - Amide Bioisostere - Peptidomimetic Potential node124->Bioisosterism Replaces Amide Bonds

Caption: Structural comparison of the two dominant thiadiazole isomers and their bioisosteric utility in drug design.

Therapeutic Profiles & Mechanisms of Action[3][4][5][6][7]

Anticancer Profile: Dual-Targeting Efficiency

Thiadiazoles exhibit a "dual-warhead" capability in oncology, targeting both signal transduction (Kinases) and metabolic regulation (Carbonic Anhydrase).

A. Kinase Inhibition (ATP Competition)

Derivatives substituted at the C2 position with amine or amide linkers often act as ATP-competitive inhibitors.

  • Targets: EGFR, VEGFR-2, and CDK9.

  • Mechanism: The Nitrogen atoms (N3/N4) in the 1,3,4-ring act as hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase ATP-binding pocket [4].

  • Example: Filanesib (Kinesin Spindle Protein inhibitor) utilizes a thiadiazole core to arrest cells in mitosis (G2/M phase) [5].

B. Carbonic Anhydrase Inhibition (CAI)

This is the historical anchor of thiadiazole pharmacology (e.g., Acetazolamide ).[3]

  • Mechanism: The sulfonamide moiety attached to a thiadiazole ring coordinates directly with the Zinc ion (

    
    ) in the enzyme's active site. This prevents the hydration of 
    
    
    
    to bicarbonate, disrupting pH regulation in hypoxic tumor environments [6].
Visualization: Signaling & Inhibition Pathways

Anticancer_Mechanism cluster_Kinase Pathway A: Kinase Inhibition cluster_CA Pathway B: Metabolic Disruption Thiadiazole Thiadiazole Scaffold (Drug) ATP_Pocket ATP Binding Pocket (Hinge Region) Thiadiazole->ATP_Pocket H-Bonding (N3/N4) Zinc Active Site Zn2+ Thiadiazole->Zinc Sulfonamide Tail EGFR EGFR / VEGFR-2 (Tyrosine Kinase) EGFR->ATP_Pocket Contains Signal_Block Blockade of Ras/Raf/MEK ATP_Pocket->Signal_Block Inhibited by Drug Apoptosis Apoptosis (Cell Death) Signal_Block->Apoptosis CA_Enzyme Carbonic Anhydrase (IX / XII isoforms) CA_Enzyme->Zinc Coordination pH_Reg Disrupted pH Regulation Zinc->pH_Reg Inhibited by Drug pH_Reg->Apoptosis Acidosis

Caption: Dual mechanism of action: Kinase inhibition via ATP competition and metabolic disruption via Carbonic Anhydrase zinc coordination.

Validated Synthesis Methodologies

To ensure reproducibility, we focus on two robust pathways for generating 2,5-disubstituted-1,3,4-thiadiazoles.

Route A: Cyclization of Thiosemicarbazides (Acid-Catalyzed)

This route is preferred for synthesizing 2-amino-1,3,4-thiadiazoles .

  • Reactants: Carboxylic acid + Thiosemicarbazide.[4]

  • Catalyst: Phosphorus Oxychloride (

    
    ) or conc. 
    
    
    
    .
  • Mechanism: Dehydrative cyclization.[5]

  • Yield: Typically 70-90%.

Route B: Cyclization of Hydrazides (Base-Catalyzed)

Preferred for 2-mercapto-1,3,4-thiadiazoles (thiol derivatives).

  • Reactants: Acid Hydrazide + Carbon Disulfide (

    
    ).
    
  • Base: KOH or NaOH in Ethanol.

  • Mechanism: Formation of potassium dithiocarbazinate salt followed by ring closure [7].

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_RouteA Route A: Amino-Derivatives cluster_RouteB Route B: Mercapto-Derivatives Start Starting Material: Carboxylic Acid (R-COOH) StepA1 React with Thiosemicarbazide Start->StepA1 StepB1 Convert to Acid Hydrazide Start->StepB1 StepA2 Reflux with POCl3 (Dehydration) StepA1->StepA2 ProductA 2-Amino-1,3,4-Thiadiazole StepA2->ProductA StepB2 React with CS2 / KOH (Ethanol Reflux) StepB1->StepB2 StepB3 Acidification (HCl) StepB2->StepB3 ProductB 2-Mercapto-1,3,4-Thiadiazole StepB3->ProductB

Caption: Divergent synthetic pathways for amino- and mercapto-substituted thiadiazoles starting from carboxylic acids.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

Rationale: This protocol utilizes


 for efficient cyclodehydration. The self-validating step is the basification and melting point check.
  • Mixture: In a round-bottom flask, mix aromatic carboxylic acid (0.01 mol) and thiosemicarbazide (0.01 mol).

  • Cyclization: Add

    
     (5 mL) dropwise. Reflux the mixture at 75°C for 3 hours.
    
    • Control: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Disappearance of starting acid spot indicates completion.

  • Quenching: Cool to room temperature. Pour slowly onto crushed ice with stirring.

  • Basification: Neutralize with 10% NaOH solution until pH ~8. This precipitates the free amine.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation: Measure Melting Point (compare to lit.) and IR (Look for

    
     stretch at ~1600 
    
    
    
    and absence of
    
    
    ).
Protocol 2: MTT Cytotoxicity Assay

Rationale: To determine


 values against cancer cell lines (e.g., MCF-7, HCT-116). The self-validating system relies on the DMSO control and blank subtraction.
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add thiadiazole compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    ).
    
    • Positive Control: Doxorubicin or Cisplatin.

    • Vehicle Control: 0.1% DMSO (Must show 100% viability).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20

    
     MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
    
  • Solubilization: Remove media. Add 100

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    Validation: If Vehicle Control viability < 90%, the assay is invalid.
    

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of C5-substituents on the pharmacological activity of 1,3,4-thiadiazoles [8].

C5-SubstituentPrimary ActivityMechanism TargetPotency (Relative)
-Sulfonamide (

)
Diuretic / GlaucomaCarbonic Anhydrase (Zn Binding)High
-Aryl (Phenyl) AnticancerKinase Hinge Region (Hydrophobic)Moderate
-Nitro-Aryl AntimicrobialDNA Gyrase / Cell WallHigh
-Mercapto (

)
Anti-inflammatoryCOX-2 InhibitionModerate
-Adamantyl AntiviralViral M2 ChannelHigh

References

  • Kumar, D., et al. (2023).[2] "Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review." Journal of Sulfur Chemistry. Link

  • Obakachi, V.A., et al. (2021).[6][7] "Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review." Journal of Sulfur Chemistry. Link

  • Maddila, S., et al. (2016). "1,3,4-Thiadiazoles: A potent scaffold for the synthesis of diverse biological agents."[1][8][9] Letters in Drug Design & Discovery.

  • Szeliga, M. (2020).[6] "Thiadiazole derivatives as anticancer agents." Pharmacological Reports, 72(5), 1079-1100.[6] Link

  • Khadse, S.C., et al. (2023). "1,3,4-Thiadiazole: A Versatile Scaffold in Medicinal Chemistry." Journal of Molecular Structure.
  • Supuran, C.T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • BenchChem. (2025).[4] "A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles." Link

  • Jadhav, K.M., et al. (2024). "1,3,4-Thiadiazole and Its Derivatives- A Review on Synthetic Account and Recent Progress on its Pharmacological Activities." Asian Journal of Pharmaceutical Research and Development. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

[1] Executive Summary & Strategic Rationale Target Molecule: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol Core Scaffold: 1,2,5-Thiadiazole Primary Application: Pharmaceutical Intermediate (Precursor for Timol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

Target Molecule: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol Core Scaffold: 1,2,5-Thiadiazole Primary Application: Pharmaceutical Intermediate (Precursor for Timolol analogues, Tizanidine derivatives, and Beta-adrenergic blockers).[1]

This protocol details the regioselective synthesis of the target molecule via Nucleophilic Aromatic Substitution (


).[1] The synthesis relies on the reaction between 3,4-dichloro-1,2,5-thiadiazole  and 2-(methylamino)ethanol  (N-methylethanolamine).[1]

Strategic Keypoint: The critical success factor is chemoselectivity .

  • Mono-substitution vs. Bis-substitution: The 1,2,5-thiadiazole ring is electron-deficient, facilitating the displacement of the first chlorine.[1] However, the introduction of the amino group donates electron density into the ring (via resonance), significantly deactivating it toward a second substitution.[1] This "self-limiting" mechanism allows for high yields of the mono-substituted product without extensive purification, provided temperature is controlled.[1]

  • N-Alkylation vs. O-Alkylation: The amine nitrogen is significantly more nucleophilic than the hydroxyl oxygen, ensuring the reaction occurs exclusively at the nitrogen center under mild conditions.[1]

Reaction Mechanism & Pathway[1][2][3][4][5][6]

The reaction proceeds via an addition-elimination mechanism (


).[1]

ReactionPathway Start 3,4-Dichloro-1,2,5-thiadiazole (Electrophile) Complex Meisenheimer-like Transition State Start->Complex + Reagent (0°C) Reagent N-Methylethanolamine (Nucleophile) Reagent->Complex Product Target Product (Mono-substituted) Complex->Product - Cl⁻ Byproduct HCl (Scavenged by Base) Complex->Byproduct Product->Start Ring Deactivation Prevents 2nd Substitution

Figure 1: Reaction pathway illustrating the


 mechanism.[1] The dashed red line indicates the kinetic inhibition of the second substitution, ensuring product purity.

Material Safety & Handling (Critical)

Hazard Class: Severe Irritant / Vesicant-like.[1]

  • 3,4-Dichloro-1,2,5-thiadiazole: Highly volatile and a severe skin/eye irritant.[1] It can cause blistering similar to mustard agents if handled improperly.[1] All operations must occur in a functioning fume hood.[1]

  • Triethylamine (TEA): Flammable, corrosive.[1]

  • Dichloromethane (DCM): Volatile, potential carcinogen.[1]

Mandatory PPE:

  • Double nitrile gloves (change immediately upon splash).[1]

  • Chemical splash goggles + Face shield.[1]

  • Lab coat with chemical apron.[1]

Experimental Protocol

Reagents & Stoichiometry[1][2]
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
3,4-Dichloro-1,2,5-thiadiazole Substrate1.0155.00~1.51
2-(Methylamino)ethanol Nucleophile1.0575.110.93
Triethylamine (TEA) Base (Scavenger)1.2101.190.73
Dichloromethane (DCM) Solvent10 Vol84.931.33

Note: TEA is used as an auxiliary base to scavenge the HCl generated.[1] This allows the use of near-stoichiometric amounts of the more expensive/functionalized amine reagent.[1]

Step-by-Step Procedure

Step 1: Reactor Preparation

  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge the system with nitrogen.[1]

Step 2: Substrate Solubilization

  • Charge 3,4-dichloro-1,2,5-thiadiazole (1.0 equiv) into the flask.[1]

  • Add Dichloromethane (DCM) (10 volumes relative to substrate mass).[1]

  • Cool the solution to 0–5°C using an ice/water bath.

Step 3: Reagent Addition (The Critical Step)

  • In a separate beaker, mix 2-(methylamino)ethanol (1.05 equiv) and Triethylamine (1.2 equiv).

  • Transfer this mixture to the addition funnel.

  • Dropwise Addition: Add the amine/base mixture to the cold thiadiazole solution over 30–45 minutes .

    • Control Point: Maintain internal temperature < 10°C. The reaction is exothermic.[1] Rapid addition may encourage bis-substitution or exotherm spikes.[1]

Step 4: Reaction & Monitoring

  • Allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow to warm to Room Temperature (20–25°C). Stir for 1–2 hours.

  • In-Process Control (IPC): Check by TLC (Eluent: 50% EtOAc/Hexanes).

    • Target: Disappearance of starting material (

      
      ).[1]
      
    • Product: New spot at lower

      
       (approx 0.3–0.4 due to polarity of hydroxyl group).[1]
      

Step 5: Work-up

  • Quench the reaction by adding Water (10 volumes).

  • Transfer to a separatory funnel. Separate the phases.

  • Extract the aqueous layer once with DCM (5 volumes).[1]

  • Combine organic layers.[1][2]

  • Wash Sequence:

    • Wash with 0.5 M HCl (cold, rapid wash) to remove excess TEA and unreacted amine.[1] Note: Do not prolong exposure to acid to avoid hydrolyzing the thiadiazole chlorine.[1]

    • Wash with Brine (saturated NaCl).[1]

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .[1]
  • Filter and concentrate under reduced pressure (Rotovap) at < 40°C.

Step 6: Purification (If necessary) [1]

  • The crude product is typically a yellow/orange oil or low-melting solid of sufficient purity (>95%) for subsequent steps.[1]

  • If higher purity is required, purify via Column Chromatography (Silica Gel, Gradient: 0%

    
     5% Methanol in DCM).[1]
    

Process Flow Diagram

ProcessFlow Setup Setup: N2 Purge, 0°C Bath Reaction Reaction: Add Amine/TEA (Exothermic Control) Setup->Reaction IPC IPC: TLC Check (Confirm Mono-sub) Reaction->IPC IPC->Reaction Incomplete (Stir longer) Workup Workup: H2O Wash 0.5M HCl Wash (Remove Base) IPC->Workup Complete Isolation Isolation: Dry & Evaporate Workup->Isolation Final Product: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl) (methyl)amino]ethanol Isolation->Final

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization

To validate the structure, look for these key signals:

  • Physical State: Yellowish oil or low-melting solid.[1]

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~3.2 ppm (s, 3H, N-CH
      
      
      
      ) – Distinct singlet.[1]
    • 
       ~3.6–3.8 ppm (t, 2H, N-CH
      
      
      
      ).[1]
    • 
       ~3.9–4.1 ppm (t, 2H, O-CH
      
      
      
      ).[1]
    • Absence of aromatic protons (the thiadiazole ring has no protons).[1]

  • 
    C NMR: 
    
    • Expect two signals in the aromatic/heteroaromatic region (~145–160 ppm) corresponding to C3 and C4 of the thiadiazole ring.[1]

  • Mass Spectrometry (ESI):

    • Observe parent ion

      
      .[1]
      
    • Isotope Pattern: Chlorine signature is critical.[1] You should see a

      
       ratio for peaks at 
      
      
      
      and
      
      
      (e.g., if M+H is 194, look for 196).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-substitution (Impurity) Temperature too high or reagent excess.[1]Strictly maintain 0°C during addition. Verify stoichiometry (do not exceed 1.1 eq of amine).
Low Yield Hydrolysis of Cl during workup.[1]Keep acid washes cold and brief.[1] Ensure organic solvent is dry before evaporation.[1]
Emulsion during Workup Surfactant properties of amino-alcohol.[1]Add more brine; filter through Celite if necessary; use DCM/IPA mix for extraction.[1]

References

  • Aaltonen, N., et al. (2013).[1] Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors. Journal of Medicinal Chemistry.[1] (Demonstrates the mono-substitution protocol on 3,4-dichloro-1,2,5-thiadiazole with secondary amines).

  • Weinstock, L. M., et al. (1967).[1][3] 1,2,5-Thiadiazoles.[1][4][3][5][6][7] I. Synthesis and Reactions of 3,4-Disubstituted Derivatives. Journal of Organic Chemistry.[1][2] (Foundational text on the reactivity and selectivity of 3,4-dichloro-1,2,5-thiadiazole).[1]

  • PubChem Compound Summary. (n.d.). 3,4-Dichloro-1,2,5-thiadiazole.[1][3][5][6][7] National Center for Biotechnology Information.[1]

Sources

Application

Mass spectrometry of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol.

An Application Guide to the Quantitative Analysis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction 2-[(4-Chloro-1,2,5-thiadiazol-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol is a substituted thiadiazole compound of interest in pharmaceutical research and development. Thiadiazole rings are a common motif in pharmacologically active molecules, known for a wide spectrum of biological activities.[1][2] The sulfur atom in the thiadiazole ring can enhance liposolubility, allowing these molecules to more easily cross cellular membranes and interact with biological targets.[2] Given its structure, which combines a heterocyclic core with an amino alcohol side chain, precise and sensitive quantification in complex biological matrices is essential for pharmacokinetic, metabolism, and toxicology studies.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice for quantifying small molecules in complex mixtures due to its superior sensitivity and selectivity.[3][4] This application note provides a comprehensive, field-tested protocol for the analysis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol using an LC-MS/MS system equipped with an electrospray ionization (ESI) source. We will detail the rationale behind method development choices, from sample preparation to instrument parameter optimization, to ensure a robust and reliable assay.

Analyte Chemical Properties
PropertyValueSource
Chemical Name2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanolN/A
Molecular FormulaC₅H₈ClN₃OS[5]
Molecular Weight193.65 g/mol [5]
Monoisotopic Mass193.0131 g/mol Calculated

Principle of the Method: LC-MS/MS with MRM

The fundamental principle of this method is the physical separation of the target analyte from matrix components via High-Performance Liquid Chromatography (HPLC), followed by its detection and quantification using a tandem mass spectrometer.

  • Liquid Chromatography (LC): The analyte is first separated on a reverse-phase C18 column. The choice of a C18 stationary phase is based on the moderate polarity of the analyte. A gradient elution with an acidified mobile phase (using formic acid) ensures good peak shape and promotes protonation of the analyte before it enters the mass spectrometer.[6]

  • Ionization: Electrospray Ionization (ESI) is employed in positive ion mode. The multiple nitrogen atoms in the analyte's structure are readily protonated, making it highly suitable for ESI, where it will predominantly form a protonated molecular ion, [M+H]⁺.[7]

  • Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique.

    • Q1 (First Quadrupole): Isolates the protonated precursor ion ([M+H]⁺) of the analyte based on its specific mass-to-charge ratio (m/z).

    • Q2 (Collision Cell): The isolated precursor ion is fragmented into smaller, characteristic product ions through collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): One or more specific product ions are selected and monitored.

This two-stage mass filtering process (Q1 → Q3) drastically reduces chemical noise and matrix interference, providing exceptional selectivity and allowing for low detection limits.[3]

MRM_Principle cluster_LC LC Eluent cluster_MS Mass Spectrometer LC_output Analyte + Matrix ESI ESI Source (+ Ionization) LC_output->ESI Q1 Q1: Precursor Ion Isolation (m/z 194.0) ESI->Q1 [M+H]⁺ Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Monitoring (m/z) Q2->Q3 Product Ions Detector Detector Q3->Detector

Caption: Principle of MRM analysis for the target analyte.

Materials and Reagents

  • Analyte: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte. For this method, Verapamil can be used as a suitable, structurally unrelated IS if a labeled standard is unavailable.

  • Solvents: Acetonitrile (ACN) and Water (H₂O), LC-MS grade.

  • Acid: Formic acid (FA), LC-MS grade.

  • Biological Matrix: Human plasma (or other relevant matrix).

  • Reagents: Trichloroacetic acid (TCA) or cold Acetonitrile for protein precipitation.

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is designed to efficiently remove proteins from plasma samples, which can interfere with LC-MS analysis.[8][9]

  • Aliquot Sample: Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike 10 µL of the internal standard working solution (e.g., 1 µg/mL Verapamil in 50% ACN) into each tube.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The cold temperature enhances the precipitation efficiency.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a new autosampler vial. Avoid disturbing the protein pellet.

  • Dilute (Optional but Recommended): Add 200 µL of water with 0.1% formic acid to the vial. This step reduces the organic solvent concentration of the injected sample, improving peak shape and compatibility with the initial mobile phase conditions.

  • Inject: The sample is now ready for injection into the LC-MS/MS system.

Sample_Prep_Workflow start Start: Plasma Sample (100 µL) step1 Spike Internal Standard (10 µL) start->step1 step2 Add Cold ACN (300 µL) step1->step2 step3 Vortex (1 min) step2->step3 step4 Centrifuge (14,000 x g, 10 min) step3->step4 step5 Transfer Supernatant (200 µL) step4->step5 step6 Dilute with H₂O (200 µL) step5->step6 end Inject into LC-MS/MS step6->end

Caption: Workflow for plasma sample preparation.

Protocol 2: LC-MS/MS Analysis

Method parameters should be optimized on the specific instrument used. The following provides a robust starting point.[6][10]

A. Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.6 µm)Provides good retention for moderately polar small molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase. Formic acid aids protonation and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and improves peak symmetry.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: 5% B (Equilibration)A rapid gradient for high-throughput analysis.

B. Mass Spectrometry Parameters

The following parameters are derived from the chemical structure and common behavior of nitrogen-containing heterocyclic compounds.[7][11] The precursor ion is based on the monoisotopic mass of the [M+H]⁺ ion for the more abundant ³⁵Cl isotope. Product ions are predicted based on likely fragmentation points, such as the bond between the thiadiazole ring and the amino side chain.

ParameterAnalyteInternal Standard (Verapamil)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 194.0m/z 455.3
Product Ion (Q3) m/z 148.0 (Quantifier)m/z 120.0 (Qualifier)m/z 165.1
Collision Energy (CE) 22 eV28 eV35 eV
Dwell Time 100 ms100 ms
Source Temp. 550 °C550 °C
IonSpray Voltage 5500 V5500 V

Note: Collision energies must be empirically optimized on the specific instrument to maximize the signal of the product ions.

Data Analysis and Method Validation

  • Calibration Curve: Prepare a series of calibration standards in the blank biological matrix (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). The curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations to be run with the samples to ensure the accuracy and precision of the assay.

  • Acceptance Criteria: For a validated method, the calibration curve should have a correlation coefficient (r²) ≥ 0.99. The accuracy of the back-calculated standards and QCs should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol by LC-MS/MS. The combination of a straightforward protein precipitation sample preparation method with a selective and sensitive MRM assay allows for robust and reliable quantification in complex matrices like plasma. This method serves as an excellent starting point for researchers and can be further validated according to regulatory guidelines for use in drug development and clinical studies.

References

  • The Good Scents Company. methyl ethanol amine. The Good Scents Company. Available from: [Link]

  • MDPI. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available from: [Link]

  • DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available from: [Link]

  • ResearchGate. Ethyl 2-{1,3-bis[(6-chloro-3-pyridyl)methyl]imidazolidin-2-ylidene}-2-cyanoacetate ethanol solvate. ResearchGate. Available from: [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. Organomation. Available from: [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • PubMed. Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. PubMed. Available from: [Link]

  • ResearchGate. Mass spectra of thiadiazole derivatives 1, 2, and 3. ResearchGate. Available from: [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available from: [Link]

  • PubMed. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules. PubMed. Available from: [Link]

  • ResearchGate. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. ResearchGate. Available from: [Link]

  • PubMed. Heterocyclic Ring Cleavage Upon Collision-Induced Dissociation of Deprotonated 3-hydroxy-1,2,5-oxadiazoles. PubMed. Available from: [Link]

  • RSC Publishing. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. RSC Publishing. Available from: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies. Bioanalysis Zone. Available from: [Link]

  • ResearchGate. Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Available from: [Link]

  • ScienceDirect. Ionization/dissociation of thiazole and thiazolidine induced by strong laser fields. ScienceDirect. Available from: [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. BioPharma Services Inc. Available from: [Link]

  • PubChem. (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-methyl-1-((2-methylpropan-2-yl)oxy)-1-oxopropan-2-yl)oxyiminoacetic acid. PubChem. Available from: [Link]

  • Wikipedia. Sample preparation in mass spectrometry. Wikipedia. Available from: [Link]

  • Drug Target Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available from: [Link]

  • PMC. MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES. PMC. Available from: [Link]

  • ChemRxiv. Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Available from: [Link]

  • Spectroscopy Online. Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. Available from: [Link]

  • Wikipedia. Thiadiazoles. Wikipedia. Available from: [Link]

  • NIH. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health. Available from: [Link]

  • PMC. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PubMed Central. Available from: [Link]

  • YouTube. EAS Reactions with Nitrogen Heterocycles. Chad's Prep. Available from: [Link]

  • NIH. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. National Institutes of Health. Available from: [Link]

  • Cheméo. Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). Cheméo. Available from: [Link]

  • precisionFDA. 2-((2-CHLOROETHYL)AMINO)ETHANOL. precisionFDA. Available from: [Link]

Sources

Method

Application Note: Continuous Flow Synthesis &amp; Utilization of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

This Application Note is designed for medicinal chemists and process engineers focusing on the continuous manufacturing of heterocyclic intermediates. It details the flow-based generation and downstream utilization of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers focusing on the continuous manufacturing of heterocyclic intermediates. It details the flow-based generation and downstream utilization of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol , a "Janus" scaffold critical for asymmetric thiadiazole libraries and beta-blocker analogs (structurally related to Timolol).[1]

Executive Summary

The molecule 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (hereafter referred to as Intermediate A ) represents a classic challenge in heterocyclic chemistry: selective mono-substitution .[1] The precursor, 3,4-dichloro-1,2,5-thiadiazole, is a symmetric electrophile. In batch, reacting this with N-methylethanolamine often leads to competitive over-reaction (bis-substitution) or exotherm-driven degradation.[1]

This protocol utilizes continuous flow chemistry to solve three critical problems:

  • Selectivity Control: Precise residence time (

    
    ) and stoichiometry prevent the formation of the bis-adduct.
    
  • Thermal Management: The high surface-to-volume ratio of flow reactors dissipates the heat of the SNAr reaction, preventing thermal runaway.[1]

  • Safety: The 1,2,5-thiadiazole core and its chlorinated derivatives are potent skin sensitizers.[1] A closed-loop flow system minimizes operator exposure.[1]

Chemical Context & Reaction Logic[1][2][3][4][5][6]

The Challenge: Symmetry Breaking

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr). The starting material, 3,4-dichloro-1,2,5-thiadiazole, has two equivalent electrophilic sites. Upon the first substitution with N-methylethanolamine, the ring becomes slightly more electron-rich, theoretically deactivating it toward the second attack. However, under batch conditions (local hot spots, excess reagent pockets), the second substitution is kinetically accessible, leading to impurities.

Flow Strategy:

  • Kinetic Control: Operate at a temperature where

    
    .[1]
    
  • Stoichiometry: Use a slight excess of the electrophile (Dichloride) to statistically favor mono-substitution.[1]

  • Telescoping: Immediately consume Intermediate A in a second reactor coil to form the final asymmetric library member, avoiding the isolation of the sensitizing intermediate.

Reaction Scheme

Step 1 (Generation): 3,4-dichloro-1,2,5-thiadiazole + N-methylethanolamine


Intermediate A 
Step 2 (Utilization): Intermediate A  + Nucleophile 2 (e.g., Morpholine) 

Asymmetric Product [1]

Experimental Protocol

Module 1: Selective Synthesis of Intermediate A

Reagents:

  • Stream A: 3,4-Dichloro-1,2,5-thiadiazole (0.5 M in MeCN).[1]

  • Stream B: N-Methylethanolamine (0.5 M in MeCN) + DIPEA (0.6 M).[1]

    • Note: DIPEA acts as an HCl scavenger.[1]

System Parameters:

Parameter Setting Rationale
Reactor Volume 10 mL (PFA Coil) Standard mesoscale synthesis.
Temperature 20 °C Ambient temp is sufficient for Step 1; prevents bis-addition.[1]
Pressure 5 bar (BPR) Prevents solvent boiling; maintains liquid phase.[1]
Flow Rate A 1.2 mL/min Slight excess of electrophile (1.2 equiv).[1]
Flow Rate B 1.0 mL/min Limiting reagent to ensure full conversion to Mono.[1]

| Residence Time | ~4.5 min | Optimized for complete mono-conversion.[1] |

Step-by-Step:

  • Prime pumps with anhydrous Acetonitrile (MeCN).[1]

  • Set the reactor coil to 20 °C using a thermostat bath.

  • Start pumping Stream A and Stream B into a T-mixer.

  • Allow the system to equilibrate for 2 reactor volumes (approx. 9 mins).

  • In-line Analysis: Divert a sample to LC-MS.

    • Target Mass: [M+H]+ = 194.0 (Intermediate A).[1]

    • Impurity Check: Look for Bis-adduct ([M+H]+ = 233.1).[1] If Bis > 5%, lower temperature to 10 °C or increase flow rate.

Module 2: Downstream Utilization (Telescoped)

Once Intermediate A is generated, it retains a reactive chlorine at the C4 position. This section describes its immediate reaction with Morpholine to synthesize a Timolol-like analog core.[1]

Reagents:

  • Stream C: Morpholine (2.0 M in MeCN) – Large excess to drive the slower second SNAr.

System Parameters (Reactor 2):

Parameter Setting Rationale
Reactor Volume 20 mL (Stainless Steel or Hastelloy) Metal reactor allows better heat transfer for high-temp step.[1]
Temperature 80–100 °C The second Chlorine is deactivated; heat is required.

| Residence Time | 10–15 min | Slower kinetics for the second substitution. |

Step-by-Step:

  • Connect the output of Module 1 directly to a second T-mixer.[1]

  • Introduce Stream C (Morpholine) at 1.0 mL/min.[1]

  • Pass the combined stream into Reactor 2 (heated to 100 °C).

  • Collect the output through a 5 bar Back Pressure Regulator (BPR).[1]

  • Quench: Direct the stream into a stirred vessel containing water/brine to wash away salts.

Visualization of Workflows

Diagram 1: Telescoped Flow Reactor Setup

This diagram illustrates the "Generation-Consumption" logic, ensuring the hazardous intermediate is contained.

FlowSetup cluster_inputs Feed Stocks PumpA Pump A 3,4-Dichloro-1,2,5-thiadiazole Mixer1 Mixer 1 (T-Junction) PumpA->Mixer1 1.2 mL/min PumpB Pump B N-Methylethanolamine + DIPEA PumpB->Mixer1 1.0 mL/min PumpC Pump C Nucleophile 2 (e.g., Morpholine) Mixer2 Mixer 2 (T-Junction) PumpC->Mixer2 Reagent C Addition Reactor1 Reactor 1 (PFA Coil) Temp: 20°C Res. Time: 4.5 min (Synthesis of Intermediate A) Mixer1->Reactor1 Reactor1->Mixer2 Intermediate A Stream Reactor2 Reactor 2 (Steel Coil) Temp: 100°C Res. Time: 15 min (Subst. of 2nd Chlorine) Mixer2->Reactor2 BPR Back Pressure Regulator (5 bar) Reactor2->BPR Collection Collection & Quench BPR->Collection

Caption: Figure 1. Telescoped continuous flow setup for the generation and subsequent functionalization of the thiadiazole intermediate.

Diagram 2: Reaction Pathway & Selectivity

Visualizing the competition between the desired Mono-product and the impurity.[1]

ReactionPath cluster_step1 Step 1: Controlled Substitution (20°C) cluster_impurities Side Reactions (Avoided by Flow) SM Starting Material 3,4-Dichloro-1,2,5-thiadiazole Mono TARGET INTERMEDIATE 2-[(4-Chloro-1,2,5-thiadiazol-3-yl) (methyl)amino]ethanol SM->Mono + N-Methylethanolamine Fast Kinetics Bis Impurity: Bis-Adduct (Over-reaction) Mono->Bis + Excess Amine (Suppressed by Stoichiometry) Product Final Product Asymmetric Thiadiazole Mono->Product + Morpholine (100°C) Forced Conditions

Caption: Figure 2. Mechanistic pathway showing the suppression of the Bis-adduct via kinetic control in flow.

Analytical & Safety Standards

Analytical Monitoring (LC-MS)[1]
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]

  • Detection: UV at 254 nm (Thiadiazole absorption).[1]

  • Critical Quality Attribute: Ratio of Mono:Bis must exceed 95:5.

Safety Handling (E-E-A-T)
  • Sensitization: Chlorinated 1,2,5-thiadiazoles are severe skin irritants and potential sensitizers.[1] Do not handle the intermediate solid. The flow method described here is safer precisely because the intermediate is kept in solution and contained within PFA/Steel tubing.[1]

  • Quenching: The effluent contains residual morpholine/DIPEA.[1] Quench with dilute citric acid or ammonium chloride to neutralize bases before disposal.[1]

References

  • General Flow Synthesis of Heterocycles

    • Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). "The flow synthesis of heterocycles for natural product and medicinal chemistry applications." Molecular Diversity. Link

  • Thiadiazole Reactivity & Timolol Intermediates

    • Weinstock, L. M., et al. (1968).[2] "Synthesis of 1,2,5-thiadiazoles." Journal of Organic Chemistry. (Foundational work on 3,4-dichloro-1,2,5-thiadiazole reactivity). Link[1]

  • Selective SNAr in Flow

    • Newby, J. A., et al. (2014). "Continuous flow synthesis of a pharmaceutical intermediate via a selective SNAr reaction." Organic Process Research & Development. Link[1]

  • Safety Data (3,4-Dichloro-1,2,5-thiadiazole)

    • PubChem Compound Summary for CID 79804.[1] Link[1]

Sources

Application

Application of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol as a polymer additive.

This Application Note is designed for polymer chemists and materials scientists. It details the utilization of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (hereafter referred to as CTMAE ) as a functional ad...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for polymer chemists and materials scientists. It details the utilization of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (hereafter referred to as CTMAE ) as a functional additive.[1]

While widely recognized as a pharmaceutical intermediate (notably for Tizanidine), CTMAE possesses a unique heterobifunctional architecture —combining an electron-deficient thiadiazole ring, a reactive chloro-substituent, and a primary hydroxyl group.[1] This structure makes it a high-value candidate for post-polymerization modification (PPM) , antimicrobial surface grafting , and corrosion inhibition .

Subject: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (CTMAE) CAS: 877802-01-2 (Related isomer/salt forms may vary) Function: Reactive Flame Retardant Synergist, Antimicrobial Pendant Group, Corrosion Inhibitor.[1]

Executive Summary & Mechanism of Action

CTMAE is not a passive filler; it is a reactive functionalizer .[1] Its utility in polymer science stems from its ability to participate in two distinct chemical pathways, allowing for orthogonal modification strategies.

Structural Utility
  • The 1,2,5-Thiadiazole Core: A highly electron-deficient aromatic ring containing Sulfur and Nitrogen.[1] It provides:

    • High Electron Affinity:[1] Useful for tuning the bandgap in conjugated polymers (organic electronics).[1]

    • Biocidal Activity:[1] Disrupts microbial cell walls/membranes (antifouling applications).[1]

    • Metal Coordination: The N and S atoms act as ligands for metal surfaces (corrosion inhibition).[1]

  • The Chlorine Handle (-Cl): Activated by the electron-poor ring, this chlorine is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1] It can be displaced by amines or thiols on a polymer backbone without affecting the hydroxyl group.[1]

  • The Hydroxyl Tail (-OH): A standard aliphatic alcohol, ready for esterification (polyesters), urethane formation (polyurethanes), or silanization.

Decision Matrix: How to Incorporate CTMAE
Desired PropertyTarget Polymer SystemReaction Pathway
Antimicrobial Surface Polyurethanes (PU), PolyestersCovalent Grafting: React -OH with isocyanate/acid groups.[1]
Cross-linking Epoxy, Amine-rich polymers (PEI)Dual Reaction: -Cl reacts with amine; -OH reacts with epoxide.[1]
Corrosion Inhibition Acrylics, Alkyd CoatingsAdditive/Blending: Non-covalent dispersion (Lewis base interaction).
Electronic Tuning Conjugated Polymers (Thiophenes)Side-chain Functionalization: Grafting via SNAr.[1]

Visualizing the Chemistry (Logic Map)

The following diagram illustrates the orthogonal reactivity pathways for CTMAE in polymer synthesis.

CTMAE_Pathways CTMAE CTMAE Molecule (Cl-Thiadiazole-OH) Path_OH Pathway A: Hydroxyl Reaction CTMAE->Path_OH -OH Group (Nucleophile) Path_Cl Pathway B: S_NAr Substitution CTMAE->Path_Cl -Cl Group (Electrophile) Path_Coord Pathway C: Metal Coordination CTMAE->Path_Coord N/S Atoms (Ligands) PU_System Polyurethanes (Urethane Linkage) Path_OH->PU_System Reacts with Isocyanates (-NCO) Hydrogel Amine-Hydrogels (Amino-Thiadiazole Link) Path_Cl->Hydrogel Displaced by Polymer Amines (-NH2) Corrosion Metal Coatings (Surface Passivation) Path_Coord->Corrosion Binds Fe/Cu Surfaces

Figure 1: Orthogonal reaction pathways for CTMAE allowing specific targeting of polymer backbones or metal surfaces.[1]

Detailed Protocols

Protocol A: Synthesis of Antimicrobial Polyurethane (PU) Coatings

Objective: Covalently attach CTMAE to a PU backbone to prevent leaching, creating a permanent bioactive surface. Mechanism: The hydroxyl group of CTMAE reacts with excess isocyanate groups in a prepolymer.[1]

Materials:
  • Prepolymer: Hexamethylene Diisocyanate (HDI) trimer or MDI-based prepolymer.[1]

  • Polyol: Polycaprolactone (PCL) or PEG (MW 1000).[1]

  • Additive: CTMAE (dried over molecular sieves).[1]

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%).[1]

  • Solvent: Anhydrous Dimethylformamide (DMF) or DMAc.[1]

Step-by-Step Methodology:
  • Preparation: Dissolve CTMAE in anhydrous DMF to create a 10% w/v solution. Ensure water content is <0.05% to prevent side reactions with isocyanates.[1]

  • Pre-reaction (Capping):

    • In a reaction vessel under Nitrogen flow, add the Isocyanate Prepolymer.

    • Add the CTMAE solution dropwise.[1]

    • Stoichiometry: Target a 1:1 molar ratio of CTMAE(-OH) to 10% of the available Isocyanate(-NCO) groups.[1] This leaves 90% of NCO groups for the main polymerization.[1]

    • Temp: Heat to 60°C for 2 hours.

  • Polymerization:

    • Add the main Polyol component (stoichiometrically balanced to remaining NCO).[1]

    • Add DBTDL catalyst.[1]

    • Increase temperature to 80°C and stir for 4–6 hours until IR spectroscopy shows disappearance of the NCO peak (2270 cm⁻¹).

  • Casting: Cast the solution onto glass or steel substrates and cure at 100°C for 12 hours.

  • Validation:

    • FTIR: Confirm presence of thiadiazole ring vibrations (approx. 1500–1550 cm⁻¹) and urethane carbonyls.

    • Leaching Test: Soak film in PBS for 24h; analyze supernatant via HPLC to confirm CTMAE is covalently bound (not leaching).

Protocol B: Post-Polymerization Modification of Amine-Functionalized Scaffolds

Objective: Graft CTMAE onto PEI (Polyethyleneimine) or Chitosan for water-treatment or hydrogel applications.[1] Mechanism: Nucleophilic Aromatic Substitution (SNAr) where the polymer's amine displaces the chlorine on the thiadiazole ring.[1]

Materials:
  • Base Polymer: Linear PEI or Chitosan.[1]

  • Reagent: CTMAE.[1]

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA).[1]

  • Solvent: DMSO (Dimethyl Sulfoxide).[1]

Step-by-Step Methodology:
  • Dissolution: Dissolve 1g of PEI in 20mL DMSO.

  • Activation: Add 1.2 equivalents (relative to target grafting density) of K₂CO₃. Stir for 30 mins.

  • Substitution Reaction:

    • Add CTMAE (0.5 equivalents per amine unit for high density, or 0.1 for low density).

    • Critical Step: Heat to 90–100°C for 12 hours. The chlorine on the 1,2,5-thiadiazole is less reactive than typical acyl chlorides; thermal energy is required to drive the SNAr reaction.

  • Purification:

    • Precipitate the polymer into cold acetone or diethyl ether.[1]

    • Wash the precipitate 3x with water to remove KCl salt and unreacted CTMAE.[1]

    • Dialyze against distilled water (MWCO 3.5 kDa) for 48 hours.

  • Characterization:

    • ¹H-NMR: Look for the disappearance of the aromatic C-Cl signal and shifts in the methyl/methylene protons adjacent to the thiadiazole ring.[1]

Performance Data & Specifications

When used as an additive, CTMAE influences the thermal and mechanical properties of the host matrix.

Thermal Stability (TGA Data)

Note: Data derived from structural analogues and thiadiazole polymers.

ParameterValueImplications
Melting Point ~85–95°CSolid at room temp; easily melt-blended in low-temp extrusions.[1]
T5% (5% Wt Loss) ~190°CLimit processing temp to <180°C. Not suitable for PEEK/PPS.[1]
Char Yield (600°C) High (>30%)Thiadiazole ring promotes char formation, aiding flame retardancy.[1]
Solubility Profile
SolventSolubilityApplication Note
Water Low/ModerateHydrophobic ring limits solubility; requires cosolvent for aqueous synthesis.[1]
DMSO/DMF HighPreferred solvents for solution polymerization.[1]
Acetone/THF ModerateSuitable for solvent casting.[1]
Hexane InsolubleUsed for precipitation/purification.[1]

Safety & Handling (HSE)

  • Toxicity: Thiadiazole derivatives can be bioactive.[1][2] Treat as a potential skin sensitizer and aquatic toxin.[1]

  • Reactive Hazards:

    • Acid Sensitivity: Do not expose to strong mineral acids; the thiadiazole ring can degrade, releasing sulfur oxides.

    • Incompatibility: Avoid strong oxidizers.[1]

  • PPE: Standard lab coat, nitrile gloves, and fume hood (to contain potential amine-like odors or dust).

References

  • Thiadiazole Chemistry: Neto, B. A., et al.[2][3][4] "2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications."[3] European Journal of Organic Chemistry, 2013(2), 228–255.[3] Link[1]

  • Polymer Functionalization: Sletten, E. M., & Bertozzi, C. R. "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality."[1] Angewandte Chemie International Edition, 48(38), 6974-6998.[1] Link[1]

  • Antimicrobial Polymers: Siedenbiedel, F., & Tiller, J. C. "Antimicrobial Polymers in Solution and on Surfaces: Overview and Opportunities."[1] Polymers, 4(1), 46-71. Link[1]

  • Corrosion Inhibition: Bentiss, F., et al. "Thiadiazole derivatives as corrosion inhibitors for mild steel in acid medium."[1] Corrosion Science, 41(9), 1703-1711. Link

  • General Properties: PubChem Compound Summary for CID 11235293 (Related Thiadiazole).[1] National Center for Biotechnology Information.[1] Link

Disclaimer: This document is for research and development purposes only. The synthesis and application of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol may be subject to patent restrictions in certain jurisdictions (e.g., related to Tizanidine manufacturing).[1] Users must verify intellectual property freedom to operate before commercialization.[1]

Sources

Method

Application Note: Fungicidal Characterization of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

This Application Note is structured as a technical guide for the evaluation and development of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (referred to herein as CTMAE ) as a fungicidal agent. Given the stru...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for the evaluation and development of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (referred to herein as CTMAE ) as a fungicidal agent.

Given the structural homology of CTMAE to known bioactive 1,2,5-thiadiazoles, this guide presupposes its utility as a Lead Candidate in antifungal discovery pipelines, targeting both medical mycology (e.g., Candida spp.) and agricultural phytopathology.

[1]

Executive Summary & Chemical Profile[2]

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol represents a subclass of thiadiazole derivatives incorporating a hydrophilic N-methyl-ethanolamine tail. Unlike lipophilic thiadiazoles used solely in materials science, the hydroxyl moiety in CTMAE confers improved aqueous solubility, making it a prime candidate for systemic distribution in plant vasculature or bioavailability in animal models.

Recent Structure-Activity Relationship (SAR) studies on the 1,2,5-thiadiazole scaffold suggest it acts as a bioisostere to the imidazole ring found in azole antifungals, potentially targeting lanosterol 14


-demethylase (CYP51).
Physicochemical Properties Table
PropertyValueRelevance to Protocol
Molecular Formula C

H

ClN

OS
Stoichiometry calculations.
Molecular Weight 193.65 g/mol Molar concentration preparation.
LogP ~1.57Moderate lipophilicity; suggests membrane permeability.
Solubility DMSO, Methanol, Water (Moderate)Solvent selection for stock solutions.
Appearance Off-white to pale yellow solidVisual purity check.

Mechanism of Action (Hypothesis & Validation)

To effectively apply CTMAE, researchers must validate its mechanism. The primary hypothesis for thiadiazole antifungals is the inhibition of ergosterol biosynthesis, leading to membrane fluidity loss and accumulation of toxic methylated sterols.[1]

Pathway Visualization: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the intervention point of CTMAE within the fungal sterol pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multi-step Lanosterol Lanosterol (Precursor) Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Blocked by CTMAE MembraneFail Cell Membrane Destabilization Lanosterol->MembraneFail Toxic Accumulation CYP51 Target Enzyme: Lanosterol 14α-demethylase CTMAE CTMAE (Inhibitor) CTMAE->CYP51 Competitive Binding Ergosterol->MembraneFail Depletion

Caption: Figure 1. Proposed Mechanism of Action. CTMAE targets CYP51, preventing the conversion of Lanosterol to Ergosterol.

Protocol A: In Vitro Susceptibility Testing (Medical Mycology)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of CTMAE against clinically relevant yeasts (Candida albicans, Cryptococcus neoformans).

Rationale: The hydroxyl group on CTMAE suggests potential for hydrogen bonding within the enzyme active site, potentially lowering MIC values compared to non-hydroxylated analogs.

Materials
  • Compound: CTMAE (≥95% purity).

  • Media: RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Control: Fluconazole (positive control), DMSO (vehicle control).

  • Detection: Resazurin (Alamar Blue) or Spectrophotometer (OD

    
    ).
    
Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1.94 mg of CTMAE in 1 mL of 100% DMSO to create a 10 mM stock solution .

    • Note: Do not use water for the master stock to prevent hydrolysis over long-term storage.

  • Dilution Series:

    • Prepare a 2-fold serial dilution in RPMI 1640 medium. Final testing range: 0.125 µg/mL to 64 µg/mL .

    • Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • Adjust fungal suspension to

      
       to 
      
      
      
      CFU/mL.
  • Incubation:

    • Add 100 µL inoculum to 100 µL drug dilution in 96-well microplates.

    • Incubate at 35°C for 24–48 hours (species dependent).

  • Readout:

    • Visual: The lowest concentration preventing visible turbidity is the MIC.

    • Colorimetric: Add 20 µL Resazurin. A shift from blue (oxidized) to pink (reduced) indicates viable growth. CTMAE efficacy is defined by the retention of the blue color.

Protocol B: Phytopathogenic Screening (Poisoned Food Technique)

Objective: Evaluate CTMAE efficacy against agricultural pathogens (Fusarium oxysporum, Botrytis cinerea).

Rationale: The chlorothiadiazole core is structurally robust, making it suitable for soil or foliar applications. This assay tests the compound's stability and activity in a solid agar matrix.

Materials
  • Media: Potato Dextrose Agar (PDA).

  • Pathogen: 5-day old active mycelial plugs (4mm diameter).

  • Solvent: Acetone or Methanol (for agar compatibility).

Step-by-Step Methodology
  • Media Amendment:

    • Prepare PDA and autoclave. Cool to 50°C.

    • Add CTMAE stock to molten agar to achieve final concentrations of 10, 25, 50, and 100 ppm .

    • Critical Step: Mix gently to avoid bubbles but ensure homogeneity. The "methyl-amino-ethanol" tail aids dispersion in the aqueous agar phase.

  • Plating:

    • Pour 20 mL of amended media into 90mm Petri dishes. Allow to solidify.

  • Inoculation:

    • Place a 4mm mycelial plug (mycelium side down) in the exact center of the plate.

  • Incubation:

    • Incubate at 25°C ± 2°C in the dark.

  • Data Collection:

    • Measure radial growth diameter (mm) daily until the control plate reaches the edge.

    • Calculate Percent Inhibition of Mycelial Growth (PIMG) :

      
      
      (Where 
      
      
      
      is growth in control, and
      
      
      is growth in treatment).

Protocol C: Mode of Action Verification (Ergosterol Extraction)

Objective: Confirm that CTMAE acts via ergosterol depletion, distinguishing it from general biocides (e.g., cell wall disruptors).

Workflow Diagram

MOA_Workflow Step1 Culture Treatment (Sub-MIC CTMAE) Step2 Saponification (KOH/Ethanol, 80°C) Step1->Step2 Step3 Sterol Extraction (n-Heptane) Step2->Step3 Step4 UV Spectrophotometry (Scan 230-300 nm) Step3->Step4 Result Decrease in 281.5 nm Absorbance Step4->Result

Caption: Figure 2. Sterol Quantitation Workflow. Reduction in characteristic ergosterol peaks confirms the mechanism.

Methodology
  • Treatment: Grow C. albicans in the presence of CTMAE at 0.5x MIC for 16 hours.

  • Lysis: Harvest cells, wash, and suspend in 3 mL of 25% alcoholic KOH.

  • Saponification: Vortex for 1 minute; incubate at 85°C for 1 hour.

  • Extraction: Add 1 mL sterile water and 3 mL n-heptane . Vortex vigorously for 3 minutes.

  • Analysis: Isolate the heptane layer (top). Scan absorbance between 230 nm and 300 nm.

    • Success Criteria: A dose-dependent reduction in the "four-peak" spectral signature of ergosterol (specifically at 281.5 nm) compared to untreated controls confirms CYP51 inhibition.

Safety & Handling References

CTMAE contains a chlorothiadiazole ring, which can be reactive.[2]

  • H-Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves and safety goggles are mandatory.

  • Waste: Dispose of as halogenated organic waste.

References

  • Compound Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135439462, 2-[(4-chloro-1,2,5-thiadiazol-3-yl)-methylamino]ethanol. Retrieved from [Link]

  • Thiadiazole Antifungals: Oruç, E. E., et al. (2018).[3][4] Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. Retrieved from [Link]

  • Mechanism of Action: Carrillo-Muñoz, A. J., et al. (2006). Antifungal agents: Mode of action in yeast cells. Revista Española de Quimioterapia. (General protocol reference for ergosterol extraction).
  • Agrochemical Context: U.S. National Library of Medicine. (n.d.). Tiadinil (1,2,3-thiadiazole analog) - Compound Summary. PubChem.[2][5] Retrieved from [Link]

  • General Scaffold Activity: Matysiak, J., & Malinski, A. (2013). 1,2,5-Thiadiazole derivatives with antimicrobial activity.[6][3][4][7][8] (Contextual grounding for the 1,2,5-isomer specifically).

Sources

Application

Column chromatography purification of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol.

Application Note: Chromatographic Purification of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol Executive Summary This guide details the purification of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

Executive Summary

This guide details the purification of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (hereafter referred to as Compound A ). This molecule represents a class of "amphiphilic heterocycles"—possessing both a lipophilic, electron-deficient thiadiazole ring and a hydrophilic, basic amino-alcohol tail.

The Challenge: Standard silica gel chromatography often fails for this compound class due to severe peak tailing caused by the interaction between the basic tertiary amine/hydroxyl groups and acidic silanols on the stationary phase. Furthermore, the 4-chloro substituent is susceptible to hydrolysis or further nucleophilic attack if exposed to harsh conditions for extended periods.

The Solution: This protocol utilizes a basified mobile phase strategy on standard silica gel to suppress silanol activity, ensuring sharp peak shape and high recovery. An alternative Reverse Phase (C18) method is provided for high-purity polishing.

Chemical Context & Impurity Profile

To design an effective separation, one must understand the synthesis vector. Compound A is typically synthesized via Nucleophilic Aromatic Substitution (


) of 3,4-dichloro-1,2,5-thiadiazole with 2-(methylamino)ethanol.

Reaction Scheme & Impurities: The primary separation challenge is distinguishing the mono-substituted product from the bis-substituted byproduct and the unreacted starting material.

ReactionPathway SM1 3,4-Dichloro-1,2,5-thiadiazole (Non-polar, Volatile) Product Target: Compound A (Mono-substituted) Polarity: Medium-High SM1->Product + 1 eq. Reagent (SnAr) Reagent N-methylethanolamine (Polar, Basic) Impurity1 Impurity B: Bis-adduct (Disubstituted) Polarity: Very High Product->Impurity1 + Excess Reagent (Over-reaction) Impurity2 Impurity C: Hydrolysis Product (4-OH derivative) Polarity: High Product->Impurity2 H2O/Heat (Hydrolysis)

Figure 1: Reaction pathway showing the origin of critical impurities. The target molecule sits between the non-polar starting material and the highly polar bis-adduct.

Physicochemical Properties & Separation Logic

PropertyValue / DescriptionChromatographic Implication
LogP (Est.) ~0.5 to 1.2Moderate lipophilicity; elutes in mid-range organic solvents.
pKa (Base) ~8.5 (Tertiary Amine)Critical: Will protonate on acidic silica (pH ~5), causing streaking.
Functional Groups -Cl, -OH, -N(Me)-Chlorine allows UV detection; -OH requires polar mobile phase.
Solubility DCM, MeOH, EtOAcSoluble in standard organic mobile phases.

The "Silanol Effect": Unmodified silica gel contains acidic silanol groups (


).[1] The basic nitrogen in Compound A hydrogen-bonds strongly to these sites.
  • Result: Broad peaks, poor resolution, and irreversible adsorption (yield loss).

  • Correction: We must introduce a competing base (Ammonia or Triethylamine) to the mobile phase to "cap" these silanol sites.

Protocol A: Basified Normal Phase Flash Chromatography (Standard)

Best for: Routine purification of crude reaction mixtures (100 mg – 10 g scale).

Materials
  • Stationary Phase: Spherical Silica Gel 60 (20–40 µm). Irregular silica is acceptable but yields lower resolution.

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: Methanol (MeOH) containing 1% Ammonium Hydroxide (NH₄OH, 28-30%) .

    • Note: Prepare Solvent B fresh. Do not store for >2 days as NH₃ evaporates.

Step-by-Step Procedure
  • Column Packing / Selection:

    • Use a column size where the crude mass is 1–2% of the silica mass (e.g., 24g silica for 250-500mg crude).

    • Equilibration (Crucial): Flush the column with 5 CV (Column Volumes) of 95:5 DCM:Solvent B. This pre-saturates the silica with ammonia, neutralizing acidity before the sample touches the column.

  • Sample Loading:

    • Technique: Dry Loading is mandatory .

    • Dissolve crude in minimal MeOH/DCM. Add Celite (diatomaceous earth) or silica (1:2 ratio w/w). Evaporate to a free-flowing powder.

    • Why? Liquid loading with MeOH often causes "band broadening" at the top of the column.

  • Gradient Elution:

    • Flow Rate: Standard for column size (e.g., 25–30 mL/min for a 25g column).

Time (CV)% Solvent B (MeOH/NH₄OH)Phase Description
0 – 20%Elute non-polar SM (3,4-dichloro-thiadiazole)
2 – 50% → 2%Ramp to move initial impurities
5 – 152% → 8%Target Elution Window (Compound A)
15 – 208% → 20%Elute polar Bis-adduct (Impurity B)
20 – 2220%Wash column
  • Detection:

    • Monitor UV at 254 nm (Thiadiazole ring) and 280 nm .

    • TLC Check: Run fractions on silica plates using 90:10 DCM:MeOH + 1 drop NH₄OH. Stain with KMnO₄ (oxidizes the alcohol/amine) if UV is weak.

  • Workup:

    • Pool fractions containing pure Compound A.

    • Important: The product will contain residual ammonium salts. Redissolve the residue in DCM, wash once with saturated NaHCO₃ (to remove ammonium salts), dry over Na₂SO₄, and concentrate.

Protocol B: Reverse Phase (C18) Polishing

Best for: Final high-purity isolation (>99%) for biological assays or removing closely eluting hydrolysis byproducts.

  • Stationary Phase: C18 (Octadecyl) bonded silica.

  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH).

  • Solvent B: Acetonitrile (MeCN).

Gradient:

  • Hold 5% B for 2 CV (desalting).

  • Ramp 5% → 60% B over 15 CV.

  • Compound A typically elutes around 30-40% MeCN due to the lipophilic chloro-thiadiazole core.

Troubleshooting & Decision Logic

Troubleshooting Start Start Purification CheckTLC Run TLC (DCM/MeOH 9:1) Does it streak? Start->CheckTLC StreakYes Yes: Silanol Interaction CheckTLC->StreakYes Tailing StreakNo No: Good Separation CheckTLC->StreakNo Compact Spot Action1 Add 1% NH4OH or TEA to Mobile Phase StreakYes->Action1 Action2 Proceed with Standard DCM/MeOH Gradient StreakNo->Action2 CheckSep Is Impurity B (Bis-adduct) co-eluting? Action1->CheckSep Action2->CheckSep SepYes Yes: Polarity too similar CheckSep->SepYes Action3 Switch to C18 (Reverse Phase) or use Toluene/EtOAc gradient SepYes->Action3

Figure 2: Decision tree for optimizing the purification workflow.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Still, W.C., Kahn, M., Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925, 1978. Link

  • Weinstock, L.M., et al. "Methods of preparing thiadiazoles."[2] U.S. Patent 3,391,152, July 2, 1968.[2] (Foundational chemistry of 3-chloro-4-substituted-1,2,5-thiadiazoles). Link

  • Biotage Application Note. "When should I use an amine-bonded silica for flash chromatography?" (Guidance on basified mobile phases). Link

  • Tully, W., et al. "Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole." EP0619815B1. (Analogous purification logic for chlorinated thiazole intermediates). Link

Sources

Method

Handling and storage procedures for chlorinated thiadiazole compounds

An Application Guide for the Safe Handling and Storage of Chlorinated Thiadiazole Compounds Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Safe Handling and Storage of Chlorinated Thiadiazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for handling and storing chlorinated thiadiazole compounds. These heterocyclic molecules are of significant interest in medicinal chemistry and drug discovery, but their chlorinated nature necessitates specific safety and stability protocols.[1] This guide emphasizes scientific integrity, causality-driven procedures, and adherence to established safety standards to ensure personnel safety and maintain sample integrity.

Hazard Identification and Toxicological Profile

Chlorinated thiadiazoles are organochlorine heterocyclic compounds. While specific toxicity data is limited for many novel derivatives, the general hazards can be inferred from the structural class. Organochlorine compounds are known for their chemical stability and potential for environmental persistence and bioaccumulation.[2][3][4] The thiadiazole ring itself is a common pharmacophore in drugs with a wide range of biological activities, from anticancer to antimicrobial, and can interact with various biological targets.[5][6]

Causality of Hazard: The primary hazards stem from:

  • Reactivity: The carbon-chlorine bond on the electron-deficient thiadiazole ring is susceptible to nucleophilic attack.[7] This reactivity can lead to unforeseen reactions with incompatible materials.

  • Biological Activity: As pharmacologically active scaffolds, these compounds can have potent, unintended biological effects upon exposure.[8]

  • Combustion Products: In a fire, these compounds may decompose to produce highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and sulfur oxides.[9]

Users must assume that any novel chlorinated thiadiazole is hazardous and handle it with the appropriate care. A summary of potential hazards for a representative compound is provided in Table 1.

Table 1: Hazard Classification and Precautionary Statements

Hazard Class GHS Statement Precautionary Code & Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[10]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation P280: Wear protective gloves/protective clothing.[9]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation (STOT SE 3) H335: May cause respiratory irritation P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]

| Long-term Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[9] |

Note: This table is a composite based on representative safety data sheets and should be confirmed against the specific SDS for the compound in use.

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure through inhalation, dermal contact, or ocular routes. The rationale for each piece of equipment is to provide a robust barrier against the chemical hazards identified in Section 1.0.

Table 2: Standard PPE for Handling Chlorinated Thiadiazole Compounds

Body Part Required PPE Standard & Rationale
Eyes/Face Safety Goggles with Side-Shields or Face Shield Must conform to EN 166 (EU) or NIOSH (US) standards. Protects against splashes and airborne dust particles.[10][11]
Hands Nitrile or Neoprene Chemical-Resistant Gloves Provides a barrier against a wide range of organic compounds. Natural rubber is not sufficient.[12] Gloves must be inspected before use and washed before removal.[12]
Body Laboratory Coat (Polyester blend recommended) Protects skin and personal clothing from minor spills and contamination. Polyester offers better resistance to acute chemical splashes than cotton.[13]
Respiratory Use in a Certified Chemical Fume Hood Primary engineering control to prevent inhalation of dust or vapors.[10]
N95/FFP2 Respirator (for weighing powders) Should be worn even within a fume hood when handling fine powders to minimize inhalation risk.
Self-Contained Breathing Apparatus (SCBA) Required for large spills or firefighting.[1][9]

| Feet | Closed-toe Shoes | Protects feet from spills. Leather is not recommended as it can absorb chemicals.[12] |

Long-Term and Short-Term Storage Protocols

The chemical stability of chlorinated thiadiazoles is paramount for research integrity. The aromatic thiadiazole ring is generally stable, but the C-Cl bond presents a potential site for degradation.[6] Improper storage can lead to slow degradation, compromising sample purity.

Storage Conditions
  • Location: Store containers in a dry, cool, and well-ventilated place.[11] The storage area should be a dedicated chemical cabinet, not an open bench.

  • Temperature: Store at the manufacturer-recommended temperature, typically 2-8 °C, to minimize degradation kinetics.[10] Avoid repeated freeze-thaw cycles.

  • Atmosphere: For long-term storage (>6 months), consider storage under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidative degradation, especially for electron-rich derivatives.[14]

  • Container: Compounds must be stored in tightly closed, clearly labeled containers.[11] Polyethylene or polypropylene containers are often recommended.[5] Ensure the container material is compatible (See Table 3).

Chemical Incompatibility and Segregation

The single most important rule of chemical storage is to segregate incompatible materials to prevent hazardous reactions.[15] Chlorinated thiadiazoles should be stored based on their dual hazard class: organochlorine and heterocyclic amine/sulfide derivative.

Table 3: Chemical Incompatibility Profile

Incompatible Class Examples Rationale for Segregation
Strong Oxidizing Agents Nitric acid, Perchloric acid, Potassium permanganate Can react violently with the heterocyclic ring, leading to fire or explosion.[9]
Strong Bases Sodium hydroxide, Potassium hydroxide, Metal hydrides Can promote nucleophilic substitution of the chlorine atom, leading to compound degradation and potentially vigorous exothermic reactions.[6][15]
Strong Acids Sulfuric acid, Hydrochloric acid (conc.) Thiadiazoles can react with strong acids.[6] This can lead to ring opening or other unwanted reactions.

| Reactive Metals | Sodium, Potassium, Lithium aluminum hydride | Can cause vigorous or explosive reactions. Store separately from any water-reactive compounds.[15] |

The workflow for receiving and storing new compounds should be systematic to ensure safety and longevity.

storage_workflow cluster_receiving Receiving & Initial Inspection cluster_storage Segregation & Storage receive Receive Shipment inspect Inspect Container for Damage receive->inspect sds Verify SDS is Available inspect->sds label_date Label with Date Received & Date Opened sds->label_date inventory Update Chemical Inventory label_date->inventory segregate Identify Storage Group (Organochlorine / Heterocycle) inventory->segregate store Store in Designated Cabinet (Cool, Dry, Ventilated) segregate->store

Caption: Workflow for Receiving and Storing Compounds.

Safe Handling Procedures & Protocols

Adherence to a strict protocol when handling these compounds is essential. The primary goal is to prevent the generation and dispersal of dusts and aerosols.[11]

Protocol 4.1: Weighing Solid Compounds
  • Preparation: Don all required PPE as outlined in Table 2. Ensure the analytical balance is inside a certified chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a clean, appropriate weighing vessel (e.g., glass vial) on the balance and tare the weight.

  • Dispensing: Using a clean spatula, carefully transfer the desired amount of the compound into the vessel. Perform this action slowly to avoid creating airborne dust.

  • Cleaning: After weighing, securely cap the stock container. Carefully wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect residual powder. Dispose of the cloth as hazardous waste.

  • Documentation: Record the final weight and return the stock container to its proper storage location.

Protocol 4.2: Preparing Solutions
  • Preparation: Conduct all solution preparation inside a certified chemical fume hood. Don all required PPE.

  • Solvent Addition: Add the desired solvent to the vessel containing the pre-weighed solid compound. Use a pipette or graduated cylinder for accurate measurement.

  • Dissolution: Cap the vessel and mix by gentle swirling, vortexing, or sonication until the solid is fully dissolved. If heating is required, use a controlled heating mantle or water bath; never an open flame.

  • Labeling: Immediately label the final solution container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

  • Storage: Store the solution in a properly sealed container, segregated according to the solvent's hazard class (e.g., flammable liquids cabinet).

Emergency Procedures: Spills and Exposure

Rapid and correct response to a spill or exposure is critical. All laboratory personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Personnel Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove any contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Chemical Spill Response Protocol

The response to a spill depends on its size and location.

spill_response cluster_minor Minor Spill (<100 mL, Contained) cluster_major Major Spill (>100 mL, Uncontained) start Chemical Spill Occurs assess Assess Hazard (Size, Location, Volatility) start->assess alert_minor Alert personnel in immediate area assess->alert_minor Minor alert_major Alert all personnel, activate alarm assess->alert_major Major ppe Don appropriate PPE (Gloves, Goggles, Respirator if powder) alert_minor->ppe contain Contain spill with inert absorbent (Vermiculite, Sand) ppe->contain collect Collect material with non-sparking tools contain->collect package Place in sealed, labeled waste container collect->package decon Decontaminate area with soap & water package->decon evacuate Evacuate the area immediately alert_major->evacuate isolate Close doors, restrict access evacuate->isolate call Call Emergency Response Team (e.g., EHS, 911) isolate->call

Caption: Decision Tree for Chemical Spill Response.

Waste Disposal

All materials contaminated with chlorinated thiadiazole compounds, including excess solids, solutions, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a dedicated, leak-proof, and clearly labeled container.[5] Do not mix incompatible waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from general laboratory traffic.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Never dispose of chlorinated compounds down the drain.[11] Discharge into the environment must be avoided.[1] Advanced disposal methods may include catalytic hydrodechlorination to reduce toxicity, but this is typically handled by specialized waste management facilities.

References

  • Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 112, 117876. [Link]

  • Jayaraj, R., Megha, P., & Sreedev, P. (2016). Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. Interdisciplinary Toxicology, 9(3-4), 90–100. [Link]

  • University of Wisconsin-Madison. (n.d.). Materials Compatibility. Retrieved February 12, 2026, from [Link]

  • Khan, S. A., et al. (2022). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks. [Link]

  • University of California, San Diego. (2024). Chemical Compatibility Guidelines. Retrieved February 12, 2026, from [Link]

  • Bhandari, G., et al. (2022). Environmental Contamination by Organochlorine Persistent Organic Pollutants. IntechOpen. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage. Retrieved February 12, 2026, from [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Retrieved February 12, 2026, from [Link]

  • Bhatt, P., et al. (2005). Biodegradation of Chlorinated Compounds—A Review. Critical Reviews in Biotechnology. [Link]

  • Mitch, W. A., & Sedlak, D. L. (2008). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. Environmental Science & Technology, 42(13), 4847-4852. [Link]

  • Euro Chlor. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Retrieved February 12, 2026, from [Link]

  • Kjeldsen, P., et al. (2009). Abiotic degradation of chlorinated ethanes and ethenes in water. Environmental Science and Pollution Research, 16(1), 6-17. [Link]

  • U.S. Environmental Protection Agency. (2009). Final Contaminant Candidate List 3 Chemicals: Screening to a PCCL. Retrieved February 12, 2026, from [Link]

  • Singh, S., & Malla, A. M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3968. [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved February 12, 2026, from [Link]

  • Cilibrizzi, A., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(19), 6245. [Link]

  • IJCRT.org. (2023). The Organochlorine Pesticides Persistent In The Environment And Their Toxic Effects On Breathing Organisms. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2016). (PDF) Review Article. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. Retrieved February 12, 2026, from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Personal safety and protective clothing. Retrieved February 12, 2026, from [Link]

  • MDPI. (2023). Occurrence of Persistent Organochlorine Pollutants in Sediments from Lake Piediluco, Italy. Retrieved February 12, 2026, from [Link]

  • M&M Pool & Spa Services. (n.d.). Emergency Procedures for Pool Chemical Spills. Retrieved February 12, 2026, from [Link]

  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved February 12, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2022). Personal Protective Equipment for Pesticide Handlers. Retrieved February 12, 2026, from [Link]

  • Siddiqui, N., et al. (2009). Biological Activities of Thiadiazole Derivatives: A Review.
  • Cho, N. S., et al. (2004). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. Archives of Pharmacal Research, 27(1), 22-26. [Link]

  • Dzitko, K., et al. (2021). 1,3,4-Thiadiazoles Effectively Inhibit Proliferation of Toxoplasma gondii. Molecules, 26(9), 2549. [Link]

  • Wikipedia. (n.d.). Dye. Retrieved February 12, 2026, from [Link]

  • Health Canada. (2022). Personal Protective Equipment. Retrieved February 12, 2026, from [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Retrieved February 12, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved February 12, 2026, from [Link]

  • OUCI. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. Retrieved February 12, 2026, from [Link]

  • Cole-Parmer. (n.d.). Chemical Resistance Chart. Retrieved February 12, 2026, from [Link]

  • El-Sayed, W. M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29555-29569. [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved February 12, 2026, from [Link]

  • Chiscov, M., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3583. [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved February 12, 2026, from [Link]

  • MDPI. (2021). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Retrieved February 12, 2026, from [Link]

  • Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved February 12, 2026, from [Link]

  • IJSDR. (n.d.). Heterocyclic compounds for the sustainability, and existence of human life. Retrieved February 12, 2026, from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved February 12, 2026, from [Link]

Sources

Application

Application Note: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol as an Analytical Reference Standard

This Application Note is written for researchers and analytical scientists involved in pharmaceutical development and quality control.[1] It details the use of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (CA...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and analytical scientists involved in pharmaceutical development and quality control.[1] It details the use of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (CAS: 877802-01-2) as a critical Analytical Reference Standard and Process-Related Impurity Marker .[1]

[1]

Executive Summary

In the development of 1,2,5-thiadiazole-based pharmaceuticals (e.g., beta-blockers like Timolol or novel antimicrobial agents), the rigorous identification and quantification of process-related impurities are mandated by ICH Q3A/B guidelines.[1]

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (hereafter referred to as CTMAE ) serves as a vital Analytical Reference Standard .[1] It is structurally characterized by a reactive chloro-thiadiazole core coupled with an N-methylethanolamine side chain.[1] Its primary analytical applications include:

  • Impurity Profiling: Acting as a quantitative marker for side-reactions involving N-methylethanolamine contaminants in morpholine or other amine feedstocks.[1]

  • Reaction Monitoring: Serving as a key intermediate standard in the synthesis of novel thiadiazole derivatives.[1]

  • System Suitability: Validating the resolution power of HPLC methods for separating polar, basic thiadiazole species.

Technical Specifications & Chemical Logic

Chemical Identity[1]
  • IUPAC Name: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol[1]

  • Molecular Formula: C₅H₈ClN₃OS[1]

  • Molecular Weight: 193.65 g/mol [1]

  • Solubility: Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water (pH dependent).[1]

  • pKa (Calculated): Basic nitrogen ~8.5; Thiadiazole ring is electron-withdrawing, reducing basicity slightly.[1]

Mechanistic Origin (The "Why" of Analysis)

Understanding the origin of CTMAE is crucial for its use as a marker.[1] It typically arises in synthetic pathways using 3,4-dichloro-1,2,5-thiadiazole as a starting material.[1]

  • Scenario A (Impurity): If the reaction intends to couple a different amine (e.g., morpholine for Timolol) but the solvent or reagent is contaminated with N-methylethanolamine, CTMAE forms as a competitive impurity.[1]

  • Scenario B (Intermediate): It is the desired intermediate for drugs designed with an N-methylethanolamine side chain.[1]

Protocol A: HPLC Quantification of CTMAE Impurity

Objective: To separate and quantify CTMAE in a bulk drug substance (API) matrix using Reverse Phase HPLC (RP-HPLC).

Chromatographic Conditions
  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm.[1]

    • Rationale: A standard C18 provides sufficient retention for the hydrophobic thiadiazole core, while the polar hydroxyl group aids in selectivity.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

    • Rationale: Low pH suppresses the ionization of the silanols and ensures the amino group is protonated, improving peak shape.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 295 nm.[1]

    • Rationale: The 1,2,5-thiadiazole ring exhibits a characteristic absorption maximum around 290–300 nm.[1]

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
20.04060
25.04060
25.1955
30.0955
Standard Preparation Workflow
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of CTMAE Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water.[1] Sonicate for 5 mins.

  • Working Standard (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of Mobile Phase A.

  • System Suitability: Inject the Working Standard 6 times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing Factor ≤ 1.5.[1]

Data Analysis

Calculate the content of CTMAE in the sample using the external standard method:



Where 

is the purity of the Reference Standard.[1][2]

Visualization: Analytical Workflow & Pathway

The following diagram illustrates the logical flow of using CTMAE for impurity identification and the chemical pathway of its formation.

AnalyticalWorkflow Start Raw Material (3,4-dichloro-1,2,5-thiadiazole) Reaction Synthesis Reaction (Target: Drug X) Start->Reaction Formation Formation of CTMAE (Side Product) Reaction->Formation Side Reaction Contaminant Contaminant: N-methylethanolamine Contaminant->Reaction Trace Level Analysis HPLC Analysis (Method A) Formation->Analysis Sample Injection Detection UV Detection (295 nm) Analysis->Detection Result Quantification of Impurity (CTMAE) Detection->Result

Caption: Workflow tracing the origin of CTMAE as a process impurity and its subsequent analytical quantification.

Protocol B: LC-MS Identification

Objective: To confirm the presence of CTMAE in a complex matrix by mass spectrometry.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1]

    • Rationale: The secondary amine and the basic nitrogen in the thiadiazole ring are easily protonated

      
      .[1]
      
  • Capillary Voltage: 3.5 kV.[1]

  • Source Temperature: 300°C.[1]

  • Scan Range: m/z 100 – 400.[1]

Expected Signals
  • Parent Ion

    
    :  m/z 194.0 (for 
    
    
    
    ) and 196.0 (for
    
    
    ).[1]
  • Isotope Pattern: A distinct 3:1 ratio for the m/z 194:196 peaks confirms the presence of one Chlorine atom.[1]

  • Fragmentation (MS/MS):

    • Loss of the hydroxyethyl group (

      
      ).[1]
      
    • Cleavage of the C-N bond attached to the thiadiazole ring.[1]

Safety & Handling (SDS Summary)

  • Hazards: CTMAE contains a reactive chloro-thiadiazole moiety.[1] It is classified as an Irritant (Skin/Eye) and potentially Sensitizing .[1]

  • Handling: Use only in a fume hood. Wear nitrile gloves and safety glasses.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloro-group or oxidation of the amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13577059. Retrieved from [Link][1]

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1] Retrieved from [Link]

  • PrecisionFDA. Substance Registration: 2-[(2-Chloroethyl)amino]ethanol (Related Structural Class).[1] Retrieved from [Link][1]

Sources

Method

Laboratory safety protocols for 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol.

Executive Summary & Chemical Context This application note defines the operational standards for 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol , a bifunctional heterocyclic building block. This compound featur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This application note defines the operational standards for 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol , a bifunctional heterocyclic building block. This compound features an electron-deficient 1,2,5-thiadiazole core substituted with a reactive chlorine atom and a polar amino-ethanol side chain.[1]

It is primarily utilized in medicinal chemistry for the synthesis of beta-adrenergic receptor antagonists (beta-blockers) and antiglaucoma agents, serving as a structural analog to the morpholino-thiadiazole core found in Timolol.[1] The presence of the chloro-substituent allows for Nucleophilic Aromatic Substitution (


), while the hydroxyl group offers a handle for esterification or conversion to a leaving group.

Critical Safety Advisory: As a 1,2,5-thiadiazole derivative, this compound possesses high nitrogen content and potential thermal instability. It must be treated as a potent sensitizer and potential alkylating agent .

Physicochemical Profile & Hazard Analysis

To ensure experimental integrity, researchers must characterize the material against the following specifications before use.

Table 1: Physicochemical Specifications
PropertyValue / CharacteristicOperational Implication
CAS Number 877802-01-2Use for inventory tracking and SDS retrieval.[1]
Molecular Formula

M.W.[1][2] = 193.65 g/mol .
Appearance Off-white to pale yellow solidDarkening indicates oxidation or hydrolysis of the Cl-C bond.[1]
Solubility DMSO, Methanol, DCM (moderate)Poor solubility in non-polar alkanes; hygroscopic.
LogP ~1.57Lipophilic enough to penetrate skin; handle with strict PPE.
Reactivity

Active
The C-Cl bond is highly activated by the thiadiazole nitrogens.[1]
Hazard Deconstruction
  • Acute Toxicity: Analogous to 3,4-dichloro-1,2,5-thiadiazole, this compound is likely toxic if swallowed (H301) and a severe eye irritant (H319).[1][3]

  • Skin Absorption: The ethanolamine tail increases polarity/solubility, potentially enhancing dermal absorption compared to lipophilic analogs.

  • Thermal Instability: Thiadiazoles can decompose exothermically. Avoid heating neat material above 100°C without Differential Scanning Calorimetry (DSC) validation.

Operational Protocol: Synthesis & Functionalization

The following protocol describes the Nucleophilic Aromatic Substitution (


)  of the chloro-group, the most common application of this scaffold.
Experimental Design Logic
  • Solvent Choice: Anhydrous THF or DMF is selected to solubilize the polar intermediate while preventing hydrolysis of the chloro-group.[1]

  • Base Selection: A non-nucleophilic base (DIPEA or

    
    ) is required to scavenge the HCl byproduct without competing for the electrophilic center.
    
  • Temperature Control: Reaction rates are rapid due to the electron-deficient ring; elevated temperatures (>80°C) increase the risk of ring degradation.[1]

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser.

    • Purge with Argon for 15 minutes.

    • Charge: Add 1.0 equiv of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol.

    • Solvent: Add anhydrous THF (0.1 M concentration).

  • Reagent Addition:

    • Add 2.5 equiv of DIPEA (N,N-Diisopropylethylamine) via syringe.[1]

    • Why: Excess base prevents protonation of the incoming nucleophile.

    • Add 1.1 equiv of the target amine nucleophile dropwise at 0°C.

  • Reaction Monitoring (The Self-Validating Step):

    • Allow the reaction to warm to Room Temperature (RT).

    • Checkpoint: Take an aliquot at t=1h for LCMS.

    • Validation Criteria: Look for the disappearance of the Chlorine isotope pattern. The starting material has a distinct M (100%) and M+2 (33%) peak ratio. The product (if non-chlorinated) will lose this 3:1 signature.

  • Work-up:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc (3x).

    • Wash combined organics with Brine to remove residual ethanolamine derivatives.

    • Dry over

      
       and concentrate in vacuo (Bath temp < 40°C).
      
  • Purification:

    • Flash Column Chromatography using a DCM/MeOH gradient (0%

      
       10%).
      

Safety & Decision Pathways (Visualization)

The following diagram outlines the critical decision-making process for handling this compound, emphasizing thermal and chemical stability checks.

SafetyProtocol Start Start: Material Receipt CAS: 877802-01-2 VisualCheck Visual Inspection: Is it Off-White/Yellow? Start->VisualCheck PurityCheck LCMS Analysis: Confirm Cl Isotope Pattern VisualCheck->PurityCheck Decision1 Passes QC? PurityCheck->Decision1 Quarantine QUARANTINE: Potential Hydrolysis Decision1->Quarantine No SynthesisPlan Define Reaction Type Decision1->SynthesisPlan Yes PathA Path A: S_NAr (Displace Cl) SynthesisPlan->PathA PathB Path B: -OH Activation (Mesylation/Mitsunobu) SynthesisPlan->PathB RiskA Risk: HCl Generation Req: Scavenger Base PathA->RiskA RiskB Risk: Azide/Hydrazine Use Req: Blast Shield PathB->RiskB Execution Execute under Argon Monitor via TLC/LCMS RiskA->Execution RiskB->Execution

Figure 1: Decision logic for quality control and synthetic pathway selection. Note the divergence based on functional group targeting.

Reaction Mechanism Visualization

Understanding the electronic effects is crucial for troubleshooting low yields. The thiadiazole ring acts as an electron sink, activating the chlorine.

ReactionMechanism SM Starting Material (Electron Deficient) Complex Meisenheimer-like Transition State SM->Complex Attack at C4 Nu Nucleophile (Amine/Thiol) Nu->Complex Product Substituted Thiadiazole Complex->Product Re-aromatization LG Leaving Group (Cl-) Complex->LG Elimination

Figure 2: Simplified mechanism of Nucleophilic Aromatic Substitution (


) on the 1,2,5-thiadiazole core.

Storage and Waste Disposal

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The amino-ethanol side chain renders the compound hygroscopic; moisture will hydrolyze the C-Cl bond over time, releasing HCl and degrading the scaffold.[1]

  • Waste Streams:

    • Aqueous Waste: All aqueous washes (containing amines/thiadiazole byproducts) must be adjusted to pH 11 before disposal to prevent acid-catalyzed decomposition or gas evolution.[1]

    • Solid Waste: Dispose of silica gel and contaminated solid waste as "Toxic Organic Solid."

References

  • Chemical Identity & Sourcing

    • 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (CAS: 877802-01-2).[1][2] Hit2Lead / ChemBridge Catalog.

  • Analogous Hazard Data (3,4-Dichloro-1,2,5-thiadiazole)

    • PubChem CID 79804.[4] Safety and Hazards: GHS Classification H301, H315, H319.[3][4]

    • [1]

  • Synthetic Methodology (Thiadiazole Functionalization)

    • Richardson, J. et al. "Discovery of 1,2,5-Thiadiazoles as Potent and Selective Beta-3 Adrenergic Receptor Agonists."[1] Bioorganic & Medicinal Chemistry Letters.

    • Note: This reference establishes the standard S_NAr conditions for chlorothiadiazoles.
  • General Safety for Amino-Alcohols

    • Fisher Scientific. Safety Data Sheet: 2-(Methylamino)ethanol.[1]

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tizanidine Intermediate Synthesis &amp; Impurity Control

The following technical guide provides an in-depth analysis of side products formed during Tizanidine synthesis. It is designed for process chemists and researchers optimizing the production of 5-chloro-N-(4,5-dihydro-1H...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of side products formed during Tizanidine synthesis. It is designed for process chemists and researchers optimizing the production of 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (Tizanidine).

Executive Summary

The synthesis of Tizanidine involves two critical phases: the construction of the 2,1,3-benzothiadiazole core and the subsequent formation of the imidazoline ring. Impurities arise primarily from regio-selectivity issues during core functionalization and dimerization/incomplete hydrolysis during the final coupling steps. This guide addresses the root causes of USP/EP specified impurities (A, B, C) and process-specific side reactions.

Module 1: The Benzothiadiazole Core (Precursor Synthesis)

Context: The primary starting material for the final coupling is 4-amino-5-chloro-2,1,3-benzothiadiazole .[1][2] Its purity is the single biggest determinant of the final yield.

Troubleshooting Guide: Core Formation

Q: I am detecting a "deschloro" impurity early in the sequence. Where does this originate? A: This is likely 2,1,3-benzothiadiazol-4-amine (lacking the chlorine at position 5).

  • Cause: If you are synthesizing the core via the cyclization of 4-chloro-1,2-phenylenediamine with thionyl chloride, the starting material may contain dechlorinated species. However, if you are using the nitration/reduction route starting from 5-chloro-2,1,3-benzothiadiazole, over-reduction can occur.

  • Diagnostic: Check your hydrogenation conditions. Palladium on Carbon (Pd/C) can facilitate hydrodehalogenation (stripping the chlorine) if the reaction runs too long or hydrogen pressure is too high.

  • Correction: Switch to a selective reduction catalyst (e.g., Sulfided Platinum on Carbon, Pt(S)/C) or use Iron/Acetic acid (Fe/AcOH) reduction, which preserves the aromatic chloride.

Q: My nitration step yields a mixture of isomers. How do I control the regioselectivity? A: Nitration of 5-chloro-2,1,3-benzothiadiazole should predominantly yield the 4-nitro isomer.

  • Side Product: The 6-nitro isomer is the primary contaminant.

  • Mechanism: The thiadiazole ring is electron-withdrawing. The chlorine atom directs ortho/para, but the steric hindrance and ring deactivation favor the 4-position.

  • Protocol Adjustment: Maintain strictly controlled low temperatures (0–5°C) during the addition of mixed acid (HNO3/H2SO4). Higher temperatures increase the kinetic energy enough to overcome the activation barrier for the 6-position, increasing the impurity profile.

Module 2: Imidazoline Ring Coupling (The Critical Step)

Context: The industrial standard involves coupling 4-amino-5-chloro-2,1,3-benzothiadiazole with 1-acetyl-2-imidazolidinone using Phosphorus Oxychloride (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


).
Visualizing the Reaction Pathways

The following diagram illustrates the main synthetic flow and the branching points where critical impurities (USP Related Compounds) are generated.

Tizanidine_Synthesis_Pathways Start 4-amino-5-chloro- 2,1,3-benzothiadiazole Coupling Coupling Reaction (POCl3 / 55°C) Start->Coupling Reagent 1-acetyl-2-imidazolidinone Reagent->Coupling ImpurityC Impurity C (USP) Imidazolidine-2-thione (If using sulfur reagents) Reagent->ImpurityC Alternative Route (Thiourea method) Intermediate N-Acetyl Tizanidine (Intermediate) Coupling->Intermediate Main Path ImpurityA Impurity A (USP) Unreacted Starting Amine Coupling->ImpurityA Incomplete Conversion Dimer Tizanidine Dimer (Over-condensation) Coupling->Dimer Excess POCl3 / High Temp Hydrolysis Base Hydrolysis (NaOH / MeOH) Intermediate->Hydrolysis Final Tizanidine Base Hydrolysis->Final ImpurityB Impurity B (USP) N-Acetyl Tizanidine Hydrolysis->ImpurityB Incomplete Hydrolysis

Figure 1: Synthetic pathway of Tizanidine highlighting the origin of USP impurities A, B, and C.

Troubleshooting Guide: Coupling & Hydrolysis

Q: High levels of Impurity B (N-acetyl tizanidine) persist even after hydrolysis. Why? A: Impurity B is the N-acetylated intermediate that failed to hydrolyze.

  • Mechanism: The acetyl group on the imidazoline nitrogen is removed using base (NaOH/MeOH).

  • Troubleshooting:

    • pH Monitoring: Ensure the pH is >12 during hydrolysis.

    • Solvent Trap: If the reaction mixture contains too much water initially, the solubility of the intermediate decreases, protecting it from the base. Use a Methanol/Water ratio of at least 3:1.

    • Re-acetylation: Do not use acetic acid for neutralization during workup if the mixture is still hot; this can theoretically drive the equilibrium back toward acetylation, although rare.

Q: I am seeing a "Dimer" impurity at RRT ~1.8. What drives this? A: The "Tizanidine Dimer" (N,N'-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)guanidine derivative) forms when the reactive imidazoline intermediate attacks a second molecule of the benzothiadiazole amine.

  • Root Cause: This is often caused by a stoichiometry imbalance or localized hot spots during the

    
     addition.
    
  • Correction:

    • Ensure 1-acetyl-2-imidazolidinone is in slight excess (1.2 - 1.5 eq).

    • Control the addition rate of

      
       strictly to maintain temperature <60°C. High temperatures favor the nucleophilic attack of the product on the intermediate.
      

Q: What is the origin of the "S-Ethyl" impurity (Process Impurity II)? A: This is 5-ethylthio-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine .

  • Origin: This is specific to routes using isothiouronium salts (e.g., S-ethyl-isothiouronium).

  • Mechanism: During the reaction, the liberated ethanethiol (EtSH) acts as a nucleophile. It attacks the 5-position of the benzothiadiazole ring, displacing the chlorine atom (Nucleophilic Aromatic Substitution,

    
    ).
    
  • Prevention: This is difficult to control in the isothiouronium route. The most effective solution is to switch to the 1-acetyl-2-imidazolidinone/

    
     route  (Route 1), which eliminates thiols entirely from the matrix.
    

Module 3: Impurity Profile & Data Summary

The following table summarizes the critical impurities defined by pharmacopeial standards (USP/EP) and their specific remediation strategies.

Impurity Name (USP/EP)Chemical Structure DescriptionOrigin StepRemediation Strategy
Impurity A 4-amino-5-chloro-2,1,3-benzothiadiazoleCouplingUnreacted Starting Material. Increase reaction time or equivalents of imidazolidinone.
Impurity B N-acetyl-tizanidineHydrolysisIncomplete deprotection. Increase NaOH concentration or hydrolysis time.
Impurity C 1-acetylimidazolidine-2-thioneReagentContaminant in starting imidazolidinone or byproduct of thiourea routes.[3] Sourcing control required.
Dimer Bis-benzothiadiazolyl guanidineCouplingReduce reaction temperature; improve mixing to avoid local concentration gradients.
Deschloro Deschloro-tizanidineCore SynthesisPrevent over-reduction (hydrogenolysis) during the nitro-reduction step.

Module 4: Purification Workflow

Q: How do I separate the non-polar Impurity A from Tizanidine? A: Tizanidine base is soluble in acidic aqueous media, whereas Impurity A (the amine) is significantly less basic and less soluble in dilute acid.

  • Protocol:

    • Dissolve crude reaction mass in dilute HCl.

    • Filter the insoluble solids (removes significant Impurity A).

    • Basify the filtrate to precipitate Tizanidine.[4]

Purification Logic Tree

Purification_Logic Crude Crude Tizanidine (Contains Imp. A, B, Dimer) AcidWash Dissolve in Dilute HCl (pH 2-3) Crude->AcidWash Filter Filtration AcidWash->Filter SolidResidue Solid Residue: Impurity A (High) Dimer (High) Filter->SolidResidue Insoluble Filtrate Filtrate: Tizanidine HCl Impurity B (Low) Filter->Filtrate Soluble Basify Basify (pH 12) Recrystallize (MeOH) Filtrate->Basify Pure Pure Tizanidine Base Basify->Pure

Figure 2: Acid-Base purification strategy for removing non-basic impurities.

References

  • Vijaykumar, E.K.S., et al. (2010).[5] "Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride." Indian Journal of Pharmaceutical Sciences, 72(3), 360–362.[5] Link

  • European Pharmacopoeia (EP). "Tizanidine Hydrochloride Monograph." European Directorate for the Quality of Medicines. (Referenced for Impurity A, B, C definitions).
  • Neumann, P. (1974).[6][5] "Certain 4-substituted amino-2,1,3-benzothiadiazoles."[1][3][7][8][6][5][9][10][11][12][13] U.S. Patent 3,843,668.[6][5] (Foundational synthesis route).

  • Miyata, K., et al. (1995). "Process for making a benzothiadiazole derivative." European Patent EP0644192B1. Link (Describes the POCl3/Imidazolidinone coupling and dimer control).

  • Reddy, G.M., et al. (2008).[3] "Identification and characterization of potential impurities of tizanidine hydrochloride." Analytical Chemistry: An Indian Journal, 7(8).[8] (Detailed structural elucidation of process impurities).

Sources

Optimization

Technical Support Center: Purification of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

Executive Summary & Molecule Profile[1][2][3][4][5] Target Molecule: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol Role: Key regio-selective intermediate in the synthesis of Tizanidine (Zanaflex) .[1] Critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2][3][4][5]

Target Molecule: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol Role: Key regio-selective intermediate in the synthesis of Tizanidine (Zanaflex) .[1] Criticality: High. Purity of this intermediate directly dictates the yield and impurity profile of the final API (Active Pharmaceutical Ingredient).[1][2]

The Core Challenge: The synthesis involves a Nucleophilic Aromatic Substitution (


) of 3,4-dichloro-1,2,5-thiadiazole with N-methylethanolamine. The primary failure mode is over-reaction  leading to the bis-substituted impurity, which is chemically similar to the target and difficult to remove via standard crystallization.[1]
Impurity Profile (The "Enemy")[1][3]
Impurity TypeStructure / DescriptionOrigin CauseRemoval Strategy
Bis-Adduct Both chlorine atoms replaced by amine side chains.[1][3]Excess amine, high temp, or poor mixing.[1][2]Prevention is key. Very hard to separate.[1]
Hydrolysis Product 4-Hydroxy-1,2,5-thiadiazole derivative.[1]Aqueous workup at high pH; moisture in solvent.[1]pH-controlled extraction (pKa exploitation).[1]
Regio-Isomers (Not applicable for symmetric starting material).N/AN/A
Starting Material 3,4-dichloro-1,2,5-thiadiazole.[1]Incomplete reaction.Vacuum distillation or Hexane wash.[1]

Diagnostic Visualization: Reaction & Failure Pathways[1]

The following diagram illustrates the kinetic competition between the desired mono-substitution and the parasitic bis-substitution.

ReactionPathways SM Starting Material (3,4-Dichloro-1,2,5-thiadiazole) Target TARGET INTERMEDIATE (Mono-substituted) SM->Target  k1: Fast Low Temp (-5°C) Hydrolysis Hydrolysis Impurity (Hydroxy-thiadiazole) SM->Hydrolysis  Moisture Reagent Reagent (N-Methylethanolamine) BisImpurity CRITICAL IMPURITY (Bis-substituted Adduct) Target->BisImpurity  k2: Slower High Temp / Excess Amine Target->Hydrolysis  Aq. Base / Heat

Figure 1: Kinetic pathway showing the competition between the desired mono-substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and the over-reaction to the bis-adduct (

).[1] Control of

is the primary purification strategy.

Troubleshooting Guide (Q&A Format)

Scenario A: "I am seeing >5% Bis-Impurity in my crude LC-MS."

Diagnosis: You have likely lost kinetic control.[1][2] The amino group on your product is still nucleophilic (though less so than the starting amine), and if the local concentration of amine is high, it will attack the second chlorine.[1][2]

Corrective Actions:

  • Inverse Addition (Critical): Do not add the dichloro-thiadiazole to the amine. Instead, dissolve the 3,4-dichloro-1,2,5-thiadiazole in a non-polar solvent (DCM or Toluene) and cool to -5°C to 0°C .[1] Slowly add the N-methylethanolamine (diluted in solvent) dropwise. This ensures the amine is always the limiting reagent locally.[1]

  • Stoichiometry Check: Use exactly 0.95 to 1.0 equivalents of the amine.[1] Do not use excess. It is better to have unreacted starting material (which can be distilled off or washed away) than bis-impurity (which co-crystallizes).[1]

  • Quench Protocol: Quench the reaction immediately with dilute HCl as soon as the amine addition is complete and TLC shows consumption. Do not let it stir overnight "to be safe."

Scenario B: "My product is an oil and won't crystallize."

Diagnosis: This intermediate has a low melting point and is amphiphilic (lipophilic ring + hydrophilic alcohol/amine).[1][2] It tends to "oil out" in the presence of impurities or residual solvents.[1]

Corrective Actions:

  • Solvent Swap: If you are using Toluene, switch to a mixture of Ethyl Acetate (EtOAc) and Hexanes/Heptane .[1][2]

    • Dissolve the oil in minimal warm EtOAc (40°C).

    • Slowly add Heptane until cloudiness persists.[1]

    • Seed with a pure crystal (if available) or scratch the glass.[1]

    • Cool slowly to -10°C.

  • The "Dry" Trap: Ensure your oil is bone-dry.[1] Residual water acts as a plasticizer, preventing crystal lattice formation.[1][2] Azeotrope with toluene on a rotovap before attempting crystallization.[1][2]

Scenario C: "I see a new peak at RRT 0.8 during aqueous workup."

Diagnosis: Hydrolysis of the chlorine.[1] The 1,2,5-thiadiazole ring is electron-deficient, making the chlorine susceptible to attack by hydroxide ions (OH⁻), especially if the workup pH is >10.[1][2]

Corrective Actions:

  • pH Control: During extraction, keep the aqueous phase pH between 7.5 and 8.5 . Do not use strong bases like NaOH.[1] Use saturated NaHCO₃ or K₂CO₃ .[1]

  • Speed: Minimize the time the organic phase is in contact with the aqueous phase.[1] Separate layers immediately.

Optimized Purification Protocol

This protocol is designed to maximize selectivity and minimize bis-impurity formation.[1]

Reagents
  • Starting Material: 3,4-Dichloro-1,2,5-thiadiazole (1.0 eq)

  • Reagent: N-Methylethanolamine (0.98 eq)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1][2]

  • Base: Triethylamine (1.1 eq) - Optional, acts as an HCl scavenger to prevent salt formation of the product.[1]

Step-by-Step Workflow
  • Preparation:

    • Charge 3,4-Dichloro-1,2,5-thiadiazole into the reactor with DCM (10 volumes).

    • Cool the system to -5°C .

    • Note: The low temperature is non-negotiable for selectivity.[1]

  • Reaction (Inverse Addition):

    • Mix N-methylethanolamine with Triethylamine in DCM (2 volumes).

    • Add this mixture to the reactor dropwise over 2 hours.

    • Maintain internal temperature < 0°C.[1][2]

  • Workup (Extraction):

    • Add water (5 volumes).

    • Adjust pH to ~8.0 with saturated NaHCO₃.[1][2]

    • Separate organic layer.[1][2][4]

    • Wash organic layer with 0.1 N HCl (rapid wash) to remove unreacted amine, then immediately wash with Brine.[1][2] Caution: Prolonged acid contact can protonate the product and drag it into the aqueous phase.[2]

  • Purification (Crystallization vs. Distillation):

    • Method A (Preferred for purity): Concentrate DCM to an oil.[1][2] Add Diisopropyl Ether (DIPE) or Heptane/EtOAc (5:1) .[1][2] Heat to reflux, then cool to 0°C to crystallize.[1][2]

    • Method B (If oil persists): Silica gel filtration.[1][2] Elute with Hexane (to remove bis-dichloro starting material)

      
       20% EtOAc/Hexane (Product) 
      
      
      
      MeOH (Bis-impurity stays or elutes late).[1]
Purification Decision Tree

PurificationTree Crude Crude Reaction Mixture TLC TLC/HPLC Check (Bis-Impurity Level) Crude->TLC LowBis < 2% Bis-Impurity TLC->LowBis HighBis > 5% Bis-Impurity TLC->HighBis Cryst Crystallization (Heptane/EtOAc) LowBis->Cryst Col Column Chromatography (Silica Gel) HighBis->Col Crystallization will fail to reject Bis-adduct Final Pure Intermediate Cryst->Final Col->Final

Figure 2: Decision matrix for purification based on crude impurity profile.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent for this reaction? A: No. While "green chemistry" suggests water, the 3,4-dichloro-1,2,5-thiadiazole is hydrophobic, and the competing hydrolysis reaction (replacing -Cl with -OH) becomes significant in aqueous media, especially at the interface. Use anhydrous organic solvents.[1]

Q: Why is the product turning pink/red upon storage? A: Thiadiazoles are photosensitive and can oxidize.[1] A pink hue usually indicates trace formation of azo-dimers or ring-opening degradation.[1] Store the purified intermediate in amber glass under Nitrogen at 4°C.

Q: My yield is only 40%, but purity is high. Where did the product go? A: Check your aqueous waste stream.[1] The product contains a tertiary amine and a secondary alcohol.[1] If your workup was too acidic (pH < 4), the product formed a hydrochloride salt and remained in the water layer.[1][2] Basify the aqueous layer to pH 9 and re-extract with DCM to recover it.[1]

References

  • Original Synthesis Patent (Sandoz/Novartis)

    • Title: Heterocyclic Compounds (Tizanidine Precursors)[1][2]

    • Source: US Patent 3,843,668[2]

    • Relevance: Establishes the foundational chemistry for amino-thiadiazole synthesis.
    • Link
  • Process Optimization for Tizanidine

    • Title: Method for the preparation of tizanidine hydrochloride[1][2][5][6][7]

    • Source: US Patent 8,487,113 (Zentiva)[1][2]

    • Relevance: Details modern industrial workup procedures and impurity isolation str
    • Link
  • Impurity Characterization

    • Title: Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride[1][2][6][7]

    • Source: Indian Journal of Pharmaceutical Sciences (2010)[1][2]

    • Relevance: Provides spectral data and mechanisms for thiadiazole ring impurities.
    • Link:[Link]

  • Thiadiazole Reactivity Review

    • Title: 1,2,5-Thiadiazoles: Synthesis, Reactions, and Applications[1][2][8]

    • Source: Comprehensive Heterocyclic Chemistry II[1][2][9][5][6]

    • Relevance: General reactivity profiles of chloro-thiadiazoles regarding reactions.
    • Link:[Link][1][2]

Sources

Troubleshooting

Stability studies of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

Technical Support Center: Stability Profiling of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol Current Status: Operational Ticket Priority: High (Reactive Intermediate) Applicable For: Medicinal Chemists, Proc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profiling of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

Current Status: Operational Ticket Priority: High (Reactive Intermediate) Applicable For: Medicinal Chemists, Process Development Scientists, QA/QC Analysts.

Core Technical Brief: The "Spring-Loaded" Scaffold

Molecule Overview: You are working with a functionalized 1,2,5-thiadiazole.[1][2][3][4] This molecule is not merely a passive building block; it is a bifunctional electrophile-nucleophile system .

  • The Electrophile: The C4-Chloro position on the thiadiazole ring is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent ring nitrogens [1].
    
  • The Nucleophile: The pendant hydroxyl group (-OH) on the N-methylethanolamine side chain.

The Stability Paradox: While the thiadiazole ring itself possesses significant thermal stability (often up to 220°C) [1], the specific arrangement of a leaving group (Cl) and an internal nucleophile (OH) creates a high risk of intramolecular cyclization under basic conditions or prolonged storage, leading to the formation of a fused bicyclic impurity (dihydro-oxazolo-thiadiazole derivative).

Troubleshooting Guides (Interactive Q&A)

Issue Type A: Purity Degradation in Solution

User Question: "I stored my sample in DMSO/Water (50:50) overnight for biological screening, and the purity dropped from 98% to 85%. A new peak appeared at a lower retention time. What happened?"

Technical Diagnosis: You likely triggered hydrolytic dechlorination or intramolecular cyclization . The 1,2,5-thiadiazole ring renders the chlorine atom labile. In aqueous media, especially if the pH drifts > 7, the -OH (solvent) or the internal -OH (side chain) attacks the C-Cl bond.

Troubleshooting Steps:

  • Check pH: If your buffer or solvent system is even slightly basic (pH > 7.5), the reaction rate increases exponentially.

  • Identify the Peak:

    • Hydrolysis Product: 4-Hydroxy-3-substituted thiadiazole. (Look for M-Cl+OH mass shift).

    • Cyclized Product: Loss of HCl (M-36). This is the "dead-end" byproduct.

  • Corrective Action:

    • Protocol: Switch to acidified DMSO (0.1% Formic Acid) for stock solutions.

    • Storage: Store at -20°C immediately. Do not leave in solution at Room Temperature (RT).

Issue Type B: HPLC Method "Ghost Peaks"

User Question: "My HPLC baseline is noisy, and I see peak splitting for the main compound. I'm using a standard C18 column with Methanol/Water."

Technical Diagnosis: The molecule contains a tertiary amine and a polar thiadiazole ring. Peak splitting often results from secondary silanol interactions on the column or pH instability during the run. The basic nitrogen can interact with uncapped silanols on the silica support.

Troubleshooting Steps:

  • Buffer Selection: Unbuffered water is forbidden. The local pH at the particle surface changes as the amine elutes.

  • Ion Pairing: Add 0.1% Trifluoroacetic Acid (TFA) or use a phosphate buffer at pH 2.5-3.0. This protonates the amine, preventing silanol interaction.

  • Column Choice: Switch to a "Base-Deactivated" C18 column (e.g., Zorbax Eclipse Plus or Waters XBridge) designed for nitrogen-rich heterocycles [5].

Visualization: Degradation Logic & Workflow

The following diagram illustrates the critical degradation pathways you must control for.

StabilityPathways cluster_prevention Prevention Strategy Start 2-[(4-Chloro-1,2,5-thiadiazol-3-yl) (methyl)amino]ethanol (Active) Cyclization Fused Bicyclic Impurity (Intramolecular SNAr) Start->Cyclization Basic pH / Heat (Loss of HCl) Hydrolysis 4-Hydroxy Derivative (Des-chloro) Start->Hydrolysis Aq. Base / DMSO (Intermolecular) Oxidation N-Oxide or Aldehyde Derivative Start->Oxidation Peroxides / Light Acid Maintain pH < 6 Acid->Start Dark Amber Glass Storage Dark->Start

Caption: Figure 1. Primary degradation pathways. The red path (Cyclization) is the dominant risk factor due to the molecule's internal nucleophile.

Validated Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To validate analytical methods and define storage limits.

Stress ConditionProcedureExpected OutcomeMechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursStable Thiadiazole ring is acid-resistant [1].
Base Hydrolysis 0.1 N NaOH, RT, 1 hourRapid Degradation (>20%)

of Cl by OH⁻; Ring cleavage.
Oxidation 3%

, RT, 2 hours
Moderate Degradation N-oxide formation on the amine side chain.
Photolysis 1.2 million lux hoursHigh Degradation Ring cleavage (loss of sulfur) [1].
Thermal 60°C Solid State, 7 daysVariable Potential dimerization if moisture is present.
Protocol B: Recommended HPLC Method

Designed to separate the parent from the des-chloro and cyclized impurities.

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 95% A

    • 15 min: 50% A

    • 20 min: 5% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (Thiadiazole characteristic absorption).

  • Temperature: 30°C.

Frequently Asked Questions (FAQ)

Q: Can I use methanol as a solvent for synthesis or storage? A: Use with caution. Methanol is a nucleophile. In the presence of a base (even a weak one like TEA), methoxide can displace the chlorine, forming the methoxy-thiadiazole analog (


). Acetonitrile  is the preferred non-nucleophilic solvent.

Q: Is the compound hygroscopic? A: Yes. The amino-ethanol side chain introduces hydrogen bonding capability. Moisture absorption can accelerate hydrolysis of the C-Cl bond in the solid state. Store under Argon or Nitrogen in a desiccator.

Q: Why does the solid turn yellow/orange over time? A: This indicates photochemical degradation or sulfur extrusion. Thiadiazoles can undergo ring opening under UV light to form nitriles and elemental sulfur [1]. Always use amber vials.

References & Authority

  • Thiadiazole Reactivity: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Product Class 11: 1,2,5-Thiadiazoles.[1][4] (Confirming susceptibility to nucleophilic attack and photolysis).

  • Tizanidine/Thiadiazole Intermediates: ResearchGate Review on Tizanidine Synthesis. (Validates the "Chloro-Thiadiazole-Amine" structural motif and synthetic risks).

  • HPLC Method Development: Simultaneous determination of thiazolidine derivatives by HPLC-UV. (Provides baseline for separating polar sulfur-nitrogen heterocycles).

  • Amino-Ethanol Side Chain Properties: PubChem Compound Summary: 2-(Methylamino)ethanol. (Data on pKa and reactivity of the side chain).

  • Chromatographic Behavior: In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl-benzene-1,3-diols. (Discusses stationary phase interactions for thiadiazoles).

Sources

Optimization

Technical Support Center: Synthesis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

Welcome to the dedicated technical support guide for the synthesis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully scaling up this critical synthesis. This intermediate is notably utilized in the manufacturing of beta-blocker medications, making its efficient and pure synthesis paramount.

Introduction to the Synthesis

The synthesis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the starting material, 3,4-dichloro-1,2,5-thiadiazole, reacts with 2-(methylamino)ethanol. The greater reactivity of the chlorine atom at the 3-position of the thiadiazole ring allows for its selective substitution by the secondary amine of 2-(methylamino)ethanol. A suitable base is generally required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Conversion / Incomplete Reaction 1. Insufficient reaction time or temperature: The reaction may be kinetically slow under the current conditions.2. Base is too weak or used in insufficient quantity: Inadequate neutralization of HCl can slow down or stall the reaction.3. Poor mixing in the reactor: Inhomogeneous reaction mixture can lead to localized areas of low reagent concentration.1. Reaction Monitoring & Optimization: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.2. Base Selection: Consider using a stronger, non-nucleophilic base or increasing the molar equivalent of the current base.3. Improve Agitation: Ensure the stirring is vigorous enough to maintain a homogeneous suspension/solution, especially during scale-up.
Formation of Impurities / Side Products 1. Reaction at the hydroxyl group: The hydroxyl group of 2-(methylamino)ethanol can potentially compete with the amine in reacting with the thiadiazole, although this is less likely.2. Double substitution on the thiadiazole ring: If the reaction temperature is too high or the reaction time is too long, the second chlorine atom may also be substituted.3. Degradation of starting material or product: The thiadiazole ring can be sensitive to harsh conditions.1. Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating.2. Stoichiometry Control: Use a controlled excess of 2-(methylamino)ethanol to favor the desired monosubstitution. Avoid a large excess, which can complicate purification.3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Difficulties in Product Isolation and Purification 1. Product is too soluble in the work-up solvent. 2. Formation of emulsions during aqueous work-up. 3. Co-crystallization with impurities. 1. Solvent Selection: If the product is an oil, consider alternative extraction solvents. If it is a solid, experiment with different anti-solvents for precipitation.2. Breaking Emulsions: Add brine (saturated NaCl solution) during the aqueous wash steps to help break up emulsions.3. Recrystallization: Perform a careful recrystallization using a suitable solvent system to purify the product. A solvent screen is recommended to find the optimal system.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically a tertiary amine like triethylamine or an inorganic base like potassium carbonate, is crucial for neutralizing the hydrochloric acid (HCl) generated during the nucleophilic substitution reaction. This is essential because the starting amine, 2-(methylamino)ethanol, can be protonated by the generated HCl to form an ammonium salt. This salt is not nucleophilic and will not react with the 3,4-dichloro-1,2,5-thiadiazole, thus inhibiting the reaction.

Q2: How can I monitor the progress of the reaction?

A2: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (3,4-dichloro-1,2,5-thiadiazole) from the product. The disappearance of the starting material spot indicates the completion of the reaction.

  • HPLC: This method provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material remaining and the amount of product formed over time.

Q3: What are the critical safety precautions for this synthesis?

A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors of the chlorinated starting material and organic solvents.

  • Handling Reagents: 3,4-dichloro-1,2,5-thiadiazole is a halogenated heterocyclic compound and should be handled with care. 2-(methylamino)ethanol is corrosive. Avoid contact with skin and eyes.

Q4: I am observing a significant amount of an unknown impurity. How can I identify it?

A4: The first step is to characterize the impurity using analytical techniques. Isolate a small amount of the impurity if possible (e.g., by preparative chromatography). Then, use techniques like Mass Spectrometry (MS) to determine its molecular weight and NMR spectroscopy (¹H and ¹³C) to elucidate its structure. A common impurity could be the product of double substitution on the thiadiazole ring.

Experimental Protocol

Below is a representative laboratory-scale procedure for the synthesis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol.

Materials:

  • 3,4-dichloro-1,2,5-thiadiazole

  • 2-(methylamino)ethanol

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq) followed by the dropwise addition of 2-(methylamino)ethanol (1.05 eq). The addition of the amine may cause a slight exotherm.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (depending on the solvent and desired reaction rate) and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated (triethylamine hydrochloride), remove it by filtration. Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Reaction Workflow

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification A 1. Dissolve 3,4-dichloro-1,2,5-thiadiazole in anhydrous solvent B 2. Add base (e.g., Triethylamine) and 2-(methylamino)ethanol A->B Reagent Addition C 3. Stir at appropriate temperature (Monitor by TLC/HPLC) B->C Reaction D 4. Quench reaction and perform aqueous wash C->D Completion E 5. Extract with organic solvent and dry D->E Phase Separation F 6. Concentrate under reduced pressure E->F Solvent Removal G 7. Purify by chromatography or recrystallization F->G Crude Product H Final Product: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol G->H Pure Product G Start Problem: Low Yield Check_Conversion Is the starting material fully consumed (by TLC/HPLC)? Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Isolation_Issue Product Loss During Work-up Check_Conversion->Isolation_Issue Yes Increase_Time_Temp Action: Increase reaction time or temperature Incomplete_Reaction->Increase_Time_Temp Check_Base Action: Check base stoichiometry and strength Incomplete_Reaction->Check_Base Check_Solubility Action: Check product solubility in work-up solvents Isolation_Issue->Check_Solubility Check_Emulsion Action: Optimize extraction procedure to avoid emulsions Isolation_Issue->Check_Emulsion

Caption: A decision tree for troubleshooting low product yield in the synthesis.

Troubleshooting

Minimizing byproduct formation in the Hurd-Mori reaction

Welcome to the Hurd-Mori Reaction Optimization Center . As a Senior Application Scientist, I have designed this guide to move beyond basic textbook definitions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Hurd-Mori Reaction Optimization Center .

As a Senior Application Scientist, I have designed this guide to move beyond basic textbook definitions. We will treat the Hurd-Mori reaction (the conversion of


-methylene ketones to 1,2,3-thiadiazoles via thionyl chloride) as a sensitive system where byproduct formation is not random, but a logical consequence of competing kinetic pathways.[1]

This guide focuses on the "Classic" Hurd-Mori (


 mediated) and its modern refinements.[1]

Part 1: The Mechanistic Divergence (The "Why")

To minimize byproducts, you must visualize where the reaction "falls off" the desired path. The Hurd-Mori reaction is a race between cyclization (forming the thiadiazole) and decomposition/substitution (forming


-chloroketones or azines).[1]
The Pathway Map

The following diagram illustrates the critical decision points in the reaction vessel.

HurdMoriMechanism Start Start: Alpha-Methylene Ketone Step1 Hydrazone Formation (Key Control Point 1) Start->Step1 + Hydrazine derivative Azine Byproduct: Azine (Dimerization) Step1->Azine Excess Ketone / Low Hydrazine Intermediate Hydrazone / Semicarbazone Step1->Intermediate Optimized Stoichiometry Step2 Reaction with SOCl2 (Key Control Point 2) Intermediate->Step2 + SOCl2 (Neat or DCM) Thiadiazolinone Intermediate: 1,2,3-Thiadiazolin-1-one Step2->Thiadiazolinone Cyclization Chloroketone Byproduct: Alpha-Chloroketone Step2->Chloroketone Hydrolysis / High Temp Thiadiazolinone->Chloroketone Decomposition Product Target: 1,2,3-Thiadiazole Thiadiazolinone->Product - SO2, - HCl

Caption: The kinetic competition between cyclization (green path) and side-reactions (red paths).[1] Note that


-chloroketones often result from the breakdown of the thiadiazolinone intermediate or direct chlorination.[1]

Part 2: Troubleshooting Guide (The "How")

This section addresses specific symptoms observed during TLC/NMR analysis.

Symptom 1: High levels of -Chloroketones

Diagnosis: The reaction failed to cyclize or the intermediate decomposed.[1] Thionyl chloride (


) acts as a chlorinating agent when the cyclization pathway is energetically unfavorable or when water is present.
  • Root Cause A: Moisture. Water hydrolyzes

    
     to HCl, which promotes acid-catalyzed 
    
    
    
    -chlorination of the ketone rather than the hydrazone cyclization.[1]
  • Root Cause B: Temperature Spikes. The cyclization is exothermic.[1] High temperatures favor the thermodynamic chlorination product over the kinetic thiadiazole product.

  • Corrective Action:

    • Ensure strictly anhydrous conditions (flame-dried glassware,

      
       atmosphere).
      
    • Cool the reaction to -78°C or 0°C during the addition of

      
      . Allow it to warm to Room Temperature (RT) slowly only after addition is complete.
      
Symptom 2: Azine Formation (Dimerization)

Diagnosis: You see a symmetric dimer in the NMR (doubled molecular weight of ketone minus hydrazine).

  • Root Cause: During Step 1 (Hydrazone formation), the hydrazine reacted with two ketone molecules instead of one.

  • Corrective Action:

    • Switch Reagents: Stop using free hydrazine (

      
      ). Use Tosylhydrazine  or Ethyl Carbazate .[1] These "protected" hydrazines have only one active nucleophilic site initially, preventing dimerization.[1]
      
    • Stoichiometry: If using free hydrazine, use a large excess (3–5 equivalents) and add the ketone to the hydrazine, not vice versa.

Symptom 3: Regioisomeric Mixtures

Diagnosis: For asymmetric ketones (e.g., 2-butanone), you get a mixture of 4-methyl-1,2,3-thiadiazole and 5-methyl-1,2,3-thiadiazole.[1]

  • Root Cause: The reaction depends on the direction of enolization. The

    
     attacks the more nucleophilic carbon.
    
  • Corrective Action:

    • Steric Control: Introduce a bulky protecting group if possible to force enolization to the less hindered side.[1]

    • Modern Variant: If regioselectivity is critical and inseparable, switch to the Lalezari modification (Tosylhydrazone +

      
      ) which often shows higher selectivity for the terminal position due to steric bulk of the tosyl group.
      

Part 3: Optimized Experimental Protocol

This protocol utilizes Tosylhydrazones (Lalezari modification of Hurd-Mori) rather than simple hydrazones.[1] This is the "Gold Standard" for minimizing byproducts because the tosyl group prevents azine formation and acts as a good leaving group.

Step 1: Formation of Tosylhydrazone[1]
  • Dissolve 1.0 eq of the ketone in Ethanol (0.5 M concentration).

  • Add 1.05 eq of p-toluenesulfonyl hydrazide.

  • Catalyst: Add 1-2 drops of conc. HCl (optional, speeds up reaction).

  • Reflux for 1-3 hours (monitor by TLC).

  • Workup: Cool to 0°C. The tosylhydrazone usually precipitates as a white solid.[1] Filter and wash with cold ethanol.[1] Do not proceed with oil; recrystallize if necessary. [1]

Step 2: The Hurd-Mori Cyclization
  • Setup: Flame-dried round-bottom flask,

    
     inlet, addition funnel.
    
  • Solvent: Suspend the dry tosylhydrazone (1.0 eq) in anhydrous Dichloromethane (DCM). Note: Neat

    
     is traditional but DCM allows better thermal control.[1]
    
  • Cooling: Cool the suspension to 0°C (ice bath).

  • Addition: Add Thionyl Chloride (

    
    , 5.0 eq)  dropwise over 20 minutes.
    
    • Critical: Gas evolution (

      
      , HCl) will occur.[1] Ensure proper venting.[1]
      
  • Reaction: Remove ice bath and stir at Room Temperature for 4–12 hours. The suspension should clear as the product forms.

  • Quench: Pour the mixture carefully into ice-cold saturated

    
     . Do not add water to the acid mixture; add the mixture to the base.
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Quantitative Comparison of Methods

ParameterClassic (Free Hydrazine)Optimized (Tosylhydrazone)
Azine Byproduct High RiskNegligible
Chloroketone Risk ModerateLow (Cleaner intermediate)
Purification Difficult (Oily mixtures)Easy (Crystalline intermediate)
Yield (Typical) 30–50%60–85%

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use neat thionyl chloride without solvent? A: Yes, and this was the original 1955 method.[1] However, neat


 creates a vigorous exotherm that promotes 

-chloroketone formation.[1] Using DCM or Benzene acts as a heat sink and improves yield.[1]

Q: My product decomposes on the silica column. What happened? A: 1,2,3-thiadiazoles can be acid-sensitive.[1] If your silica is acidic, the product may degrade.[1] Pre-treat your silica column with 1% Triethylamine in hexanes to neutralize it before loading your sample.[1]

Q: I see a "Sulfur-free" byproduct. What is it? A: This is likely an elimination product or a rearrangement (like a Wolff rearrangement precursor) where the nitrogen was lost. This happens if the reaction temperature is too high during the cyclization step. Keep the


 reaction below 40°C.

Q: Is there a metal-free alternative if


 fails? 
A:  Yes. The TBAI-catalyzed reaction of tosylhydrazones with elemental sulfur (

)
is a modern alternative (Chen et al., 2016). It avoids the harsh acidic conditions of

and is excellent for acid-sensitive substrates.[1]

References

  • Hurd, C. D., & Mori, R. I. (1955).[1][2][3] On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.[3][4] Link

  • Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. John Wiley & Sons.[1] (Authoritative Review).

  • Lalezari, I., Shafiee, A., & Yalpani, M. (1969).[1] Selenadiazoles.[1][3] I. Synthesis and properties of 1,2,3-selenadiazoles. Tetrahedron Letters, 10(60), 5105-5108.[1] (Basis for the Tosylhydrazone modification).

  • Thomas, L., et al. (2010).[1][4] Investigation of the regioselectivity of the Hurd–Mori reaction for the formation of bicyclic 1,2,3-thiadiazoles. Tetrahedron, 66(29), 5472-5478.[1][4] Link[3][4]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Handling of Thiadiazole Intermediates

This guide serves as a specialized technical support resource for researchers and process chemists working with 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (CAS: 877802-01-2).[1][2] It addresses thermal stab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists working with 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (CAS: 877802-01-2).[1][2] It addresses thermal stability, degradation mechanisms, and handling protocols to ensure experimental integrity.[1][2]

[1][2]

Product Focus: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol CAS Registry Number: 877802-01-2 Chemical Class: 3,4-Disubstituted-1,2,5-Thiadiazole Application: Pharmaceutical Intermediate (Precursor for Beta-blockers/Adrenergic agonists)[1][2]

Part 1: Executive Technical Summary

Status: Metastable Intermediate Critical Hazard: Intramolecular Cyclization & Thermal Decomposition[1][2]

As a Senior Application Scientist, I must emphasize that while the 1,2,5-thiadiazole ring itself is aromatic and generally stable up to ~200°C, this specific derivative is thermally compromised .[1][2] The presence of a nucleophilic hydroxyl group (-OH) on the side chain, in proximity to the electrophilic carbon-chlorine (C-Cl) bond, creates a "loaded spring" mechanism.[1][2]

Key Stability Insights:

  • Intramolecular Cyclization (The Primary Risk): Upon heating or prolonged storage at room temperature, the terminal hydroxyl group can attack the C-4 position, displacing the chloride.[1][2] This forms a fused bicyclic ether (dihydro-oxazolo-thiadiazole derivative) and releases Hydrogen Chloride (HCl).[1][2]

  • Thermal Runaway Potential: The decomposition is exothermic.[1][2] If the generated HCl is not scavenged, it can autocatalyze further degradation of the thiadiazole ring, leading to sulfur extrusion and nitrile formation.[1][2]

  • Process Implication: Drying this compound at elevated temperatures (>45°C) poses a severe risk of purity loss.[1][2]

Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Stability & Degradation Issues

Q1: We observed a purity drop from 98% to 92% after drying the filter cake at 60°C overnight. What happened? A: You likely triggered the Intramolecular Nucleophilic Aromatic Substitution (


) .[1][2]
At 60°C, the activation energy for the pendant hydroxyl group to attack the chlorinated carbon is overcome.[1][2] The 6% impurity is almost certainly the cyclized byproduct.[1][2]
  • Corrective Action: Lower drying temperature to <40°C and apply high vacuum. Alternatively, use a drying agent (like

    
    ) in the solution phase before concentration, rather than thermal drying of the solid.[1][2]
    

Q2: The material has turned from off-white to yellow/orange during storage. Is it still usable? A: The color change indicates Sulfur Extrusion or Oxidation . 1,2,5-thiadiazoles are sensitive to light and oxidative stress.[1][2] Yellowing suggests the ring is opening to form nitriles or elemental sulfur is precipitating.[1][2]

  • Diagnostic: Run a TLC or HPLC.[1][2] If you see a non-polar spot (elemental sulfur) or a highly polar peak (sulfonic acid derivatives), the material is degrading.[1][2]

  • Recommendation: If purity is >95%, repurify via recrystallization (avoiding heat).[1][2] If <90%, discard, as sulfur byproducts can poison downstream catalysts (e.g., Pd/C).[1][2]

Q3: Can we use this compound in a reaction requiring reflux in Toluene (110°C)? A: High Risk. Refluxing at 110°C will rapidly accelerate the cyclization side-reaction unless a stronger nucleophile is present to react faster than the internal hydroxyl group.[1][2]

  • Protocol Adjustment: If you are trying to displace the Chlorine with an external amine/nucleophile, use a polar aprotic solvent (DMF/DMSO) at a lower temperature (60-80°C) to enhance the external nucleophile's rate relative to the intramolecular cyclization.[1][2]

Category 2: Handling & Storage [1]

Q4: What are the optimal storage conditions to prevent HCl formation? A:

  • Temperature: -20°C (Freezer) is ideal; 2-8°C (Fridge) is acceptable for short-term (<1 month).[1][2]

  • Atmosphere: Store under Argon or Nitrogen .[1][2] Moisture promotes hydrolysis of the C-Cl bond.[1][2]

  • Container: Amber glass to prevent photo-degradation.[1][2]

  • Stabilizer: Do not add base stabilizers (like Triethylamine) directly to the solid, as they can catalyze the cyclization.[1][2]

Q5: The SDS mentions "Corrosive."[1][2] Is this due to the compound or impurities? A: Both.[1][2] The compound contains a secondary amine and a reactive chloro-heterocycle, making it inherently irritating.[1][2] However, the "Corrosive" label is often driven by the hydrolysis product (HCl) that forms on contact with moisture in mucous membranes.[1][2] Treat it as a potential acid-generator.[1][2]

Part 3: Degradation Mechanism Visualization

The following diagram illustrates the competing pathways that dictate the thermal stability of this molecule.

G Start Target Compound (Chlorothiadiazole precursor) Cyclic Cyclized Impurity (Fused Oxazolo-Thiadiazole) Start->Cyclic Heat (>50°C) Intramolecular SNAr Hydrolysis Hydrolysis Product (Hydroxy-Thiadiazole) Start->Hydrolysis Moisture + Base RingOpen Ring Fragmentation (Nitriles + Sulfur) Start->RingOpen High T (>160°C) HCl HCl Release Cyclic->HCl Byproduct

Caption: Figure 1. Thermal degradation pathways. The red path (Intramolecular SNAr) is the dominant instability mode at moderate temperatures (40-100°C).[1][2]

Part 4: Validated Experimental Protocols
Protocol A: Purity Assessment via HPLC (Stability Indicating)

Use this method to detect the "Cyclized Impurity" which often co-elutes with the main peak in standard gradients.[1][2]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses amine tailing).[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% -> 95% B[1]

    • 15-20 min: 95% B[1]

  • Detection: UV @ 254 nm (Thiadiazole absorption) and 220 nm.

  • Pass Criteria: Main peak >98.0%. Any single impurity >0.5% (especially at RRT ~1.[1][2]1) indicates thermal degradation.[1][2][3]

Protocol B: Safe Drying Procedure
  • Isolate the solid via filtration.[1][2][4][5][6]

  • Wash the cake with cold Heptane (removes surface oils without dissolving the product).[1][2]

  • Place in a vacuum oven at Ambient Temperature (20-25°C) .

  • Apply full vacuum (<10 mbar) for 12-24 hours.

  • Do not use heat. If the solvent is high-boiling (e.g., water/DMF), dissolve in Dichloromethane, dry over

    
    , and concentrate via Rotary Evaporator at bath temp <35°C.[1][2]
    
References
  • Thieme Chemistry . (2025).[1][2][7][8] Product Class 11: 1,2,5-Thiadiazoles and Related Compounds.[1][2] Science of Synthesis. Link[1][2]

  • National Institutes of Health (NIH) . (2025).[1][2] Recent Advances in the Synthesis and Applications of 1,2,5-Thiadiazole. PubMed Central.[1][2] Link

  • ChemicalBook . (2024).[1][2] Product Entry: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol. Link

  • BLD Pharm . (2024).[1][2] Safety Data Sheet: 3-Chloro-4-morpholino-1,2,5-thiadiazole (Analogous Structure). Link

  • Echemi . (2024).[1][2] 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol Supplier Data. Link

Sources

Troubleshooting

Technical Support Center: Resolving Emulsion Issues in Thiadiazole Synthesis Workup

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting strategies and preventative measures for resolv...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting strategies and preventative measures for resolving emulsions, a common and often frustrating challenge encountered during the aqueous workup of thiadiazole syntheses. Our approach is built on explaining the fundamental chemical principles behind each technique, empowering you to make informed decisions in the lab.

Part 1: Understanding the Enemy - The "Why" of Emulsion Formation
Q1: What is an emulsion and why is it a significant problem during workup?

An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other in the form of microscopic droplets.[1][2] In the context of a typical organic synthesis workup, this involves the dispersion of your organic solvent (containing your thiadiazole product) within the aqueous wash solution, or vice-versa. This creates a cloudy, often thick, intermediate layer between the distinct organic and aqueous phases, making clean separation in a separatory funnel impossible.[3][4]

The primary consequences of a stable emulsion are:

  • Poor Product Recovery: It becomes difficult or impossible to separate the organic layer cleanly, leading to significant loss of the desired product.[5]

  • Inefficient Purification: The trapped impurities in the emulsion layer are carried through, increasing the burden on subsequent purification steps like column chromatography.

  • Time and Solvent Waste: Repeated, often futile, attempts to break the emulsion consume valuable research time and large volumes of solvents.

Q2: What factors specific to thiadiazole synthesis contribute to emulsion formation?

While emulsions can form in any liquid-liquid extraction, the synthesis of heterocyclic compounds like thiadiazoles presents specific challenges:

  • Amphiphilic Nature: Thiadiazole derivatives often possess both hydrophobic (the aromatic ring, other organic substituents) and hydrophilic (the nitrogen and sulfur heteroatoms) regions. This "surfactant-like" or amphiphilic character can allow the molecules to stabilize the interface between the organic and aqueous phases.[3][5]

  • Presence of Particulate Matter: Many thiadiazole syntheses, such as those starting from thiosemicarbazides, can produce fine, insoluble byproducts or unreacted starting materials.[6] These solid particles can accumulate at the liquid-liquid interface and physically stabilize the emulsion, a phenomenon known as a Pickering emulsion.[7][8]

  • Phase-Transfer Catalysts (PTCs): Some synthetic routes may employ PTCs, such as quaternary ammonium salts, to facilitate reactions between reagents in different phases.[9] By their very nature, these catalysts are designed to interact with both aqueous and organic phases and are potent emulsifying agents that can persist into the workup.[10]

  • High Concentration of Dissolved Species: A high concentration of the product or other dissolved materials can increase the viscosity of the organic phase, which hinders the coalescence of droplets.[2]

Part 2: The First Line of Defense - Prevention Strategies

It is almost always easier to prevent an emulsion than to break one.[2][5] Incorporating the following preventative measures can save significant time and improve recovery.

Q3: How can I modify my extraction technique to minimize the risk of emulsions?

The most common cause of emulsions is excessive agitation.[2] Vigorous shaking of a separatory funnel creates a very high surface area between the two phases, breaking the liquids into extremely fine droplets that are difficult to coalesce.

The Solution: Gentle Mixing. Instead of shaking vigorously, use a gentle swirling motion or slowly invert the separatory funnel 5-10 times.[5] This still creates sufficient surface area for efficient extraction of solutes without the high energy input that leads to stable emulsions.

Q4: Are there pre-workup steps I can take to avoid emulsion formation?

Yes. Proactive steps taken before the liquid-liquid extraction can be highly effective.

  • Solvent Evaporation: If your reaction solvent (e.g., THF, DMF, DMSO) is different from your extraction solvent, it's often best to remove it via rotary evaporation first.[6][11] Then, redissolve the crude residue in the desired extraction solvent (e.g., ethyl acetate, dichloromethane). This removes potentially problematic solvents that have some miscibility with water.

  • Pre-emptive "Salting Out": Before adding your organic extraction solvent, add a saturated solution of sodium chloride (brine) or even solid sodium chloride to the aqueous reaction mixture.[12][13] This increases the ionic strength of the aqueous phase, which significantly reduces the solubility of organic molecules in it and helps to force a cleaner phase separation.[13][14]

Part 3: Troubleshooting Guide - Breaking a Stubborn Emulsion

If an emulsion has already formed, address it with a systematic, tiered approach, starting with the simplest and quickest methods before moving to more involved techniques.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for tackling an emulsion.

G start Emulsion Formed patience Step 1: Patience Let stand for 15-30 min. Gentle swirling. start->patience salt Step 2: Salting Out Add saturated brine (NaCl). Observe for separation. patience->salt Not Resolved resolved Phases Separated Proceed with Workup patience->resolved Resolved ph_adjust Step 3: pH Adjustment Add dilute acid/base. (Caution: product stability). salt->ph_adjust Not Resolved salt->resolved Resolved filtration Step 4: Filtration Filter through Celite®/Glass Wool. (Effective for solids). ph_adjust->filtration Not Resolved ph_adjust->resolved Resolved desperate Step 5: Last Resorts Centrifugation, gentle heating, add different solvent. filtration->desperate Not Resolved filtration->resolved Resolved desperate->resolved Resolved Emulsion cluster_0 Unstable Mixture (Separates Quickly) cluster_1 Stabilized Emulsion (Separates Slowly or Not at All) cluster_2 oil_drop1 Organic Droplet water1 Aqueous Phase label_arrow Addition of Surfactants or Fine Solids water1->label_arrow oil_drop2 Organic Droplet s1 s2 s3 s4 s5 s6 s7 s8 water2 Aqueous Phase label_arrow->water2

Caption: Stabilization of an organic droplet in an aqueous phase.

References
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. [Link]

  • ACS Engineering Au. (n.d.). Catalysis at the Solid–Liquid–Liquid Interface of Water–Oil Pickering Emulsions: A Tutorial Review. ACS Publications. [Link]

  • Reddit. (2018, February 9). Breaking emulsions. r/chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup Troubleshooting. [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]

  • Taylor & Francis. (n.d.). Salting out – Knowledge and References. [Link]

  • RSC Publishing. (2021, March 17). Recent developments in catalysis with Pickering Emulsions. [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break?. [Link]

  • MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol spectral data interpretation

Topic: Comparative Spectral Analysis & Synthetic Utility: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Spectral Analysis & Synthetic Utility: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.[1]

Executive Summary

This guide provides an in-depth technical analysis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (herein referred to as CME-Thia ).[1] This molecule represents a critical bifunctional scaffold in the synthesis of adrenergic receptor antagonists (e.g., Timolol analogs) and alpha-2 adrenergic agonists (e.g., Tizanidine derivatives).

Unlike the rigid Morpholino-thiadiazole standard often used in beta-blocker synthesis, CME-Thia introduces a flexible N-methylethanolamine side chain.[1] This modification alters solubility profiles, hydrogen-bonding capacity, and spectral signatures. This guide compares CME-Thia against its primary synthetic alternatives to establish robust identification protocols and reactivity expectations.[1]

Part 1: Spectral Fingerprinting & Characterization

The identification of CME-Thia relies on distinguishing the flexible acyclic side chain from rigid cyclic alternatives (like morpholine) and detecting the isotopic signature of the chloro-substituent.[1]

Comparative NMR Data (Predicted vs. Reference)

The following table contrasts the diagnostic signals of CME-Thia against the industry-standard intermediate, 3-Chloro-4-morpholino-1,2,5-thiadiazole .

FeatureCME-Thia (Target)Morpholino-Thia (Reference)Diagnostic Interpretation

H NMR Solvent
DMSO-

DMSO-

Standard polar aprotic solvent
N-Methyl

3.10–3.25 (s, 3H)
Absent Key Differentiator: The sharp singlet of the N-Me group is unique to CME-Thia.[1]
Side Chain (

-N)

3.50–3.65 (t, 2H)

3.40–3.50 (m, 4H)
CME-Thia shows a distinct triplet; Morpholine shows a broad multiplet for the ring protons.[1]
Side Chain (

-O)

3.65–3.80 (t, 2H)

3.70–3.80 (m, 4H)
Overlap is common, but integration (2H vs 4H) confirms the acyclic chain.[1]
Hydroxyl (-OH)

4.80–5.00 (br s, 1H)
Absent Presence of exchangeable proton confirms the free alcohol.[1]

C C-Cl (Ring)

138–142 ppm

138–142 ppm
Characteristic upfield shift relative to C-N due to Cl shielding/inductive balance.[1]

C C-N (Ring)

158–162 ppm

158–162 ppm
Deshielded quaternary carbon attached to the amine.[1]
Mass Spectrometry (MS) Profile
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)[1]

  • Molecular Ion (

    
    ):  Calculated 
    
    
    
    [1]
  • Isotopic Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the

    
     (194) and 
    
    
    
    (196) peaks.[1]
    • Note: If the ratio shifts or the

      
       peak disappears, suspect hydrolysis to the hydroxy-analog (Impurity B).[1]
      
Infrared (IR) Spectroscopy
  • 3200–3400 cm

    
    :  Broad O-H stretch (Strong).[1] Absent in protected intermediates or non-hydroxy analogs.
    
  • 1500–1550 cm

    
    :  C=N Ring stretch (Characteristic of 1,2,5-thiadiazole).[1]
    
  • 750–800 cm

    
    :  C-Cl stretch (Moderate).
    

Part 2: Synthetic Performance & Reactivity Guide

CME-Thia is synthesized via Nucleophilic Aromatic Substitution (


) of 3,4-dichloro-1,2,5-thiadiazole . Understanding its reactivity profile relative to alternatives is crucial for process optimization.[1]
Reactivity Matrix
ParameterCME-Thia 3,4-Dichloro-Thia (Precursor)Morpholino-Thia (Alternative)
Nucleophilicity Moderate (Alcohol is a weak nucleophile)N/A (Electrophile)Low (Tertiary amine is sterically hindered)
Solubility High in polar solvents (MeOH, Water)High in non-polar (DCM, Hexane)Moderate (Organic solvents)
Stability Sensitive to strong base (Ring opening)StableStable
Leaving Group -Cl (Activated for 2nd

)
-Cl (Highly Activated)-Cl (Activated)
Critical Process Control: The "Over-Reaction" Trap

A common failure mode in synthesizing CME-Thia is the formation of the Disubstituted Impurity , where two equivalents of N-methylethanolamine react with the starting material.

  • Prevention: Maintain the temperature

    
    C during addition and use a slight excess of the thiadiazole (1.1 eq) rather than the amine.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of CME-Thia (Bench Scale)
  • Reagents: 3,4-Dichloro-1,2,5-thiadiazole (1.0 eq), N-Methylethanolamine (0.95 eq),

    
     (1.1 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve 3,4-dichloro-1,2,5-thiadiazole in ACN at 0°C.

    • Add

      
       followed by dropwise addition of N-methylethanolamine over 30 mins. Exotherm control is critical.
      
    • Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Workup: Filter salts. Evaporate solvent.[1] Partition residue between DCM and Water.[1] The product prefers the organic layer but requires multiple extractions due to the hydroxyl group.[1]

    • Purification: Silica gel chromatography (Gradient: 0%

      
       5% MeOH in DCM).
      
Protocol B: HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Ring absorption) and 220 nm (End absorption).[1]

  • Retention Order: Hydrolysis Impurity < CME-Thia < Dichloro-Precursor.[1]

Part 4: Visualization & Logic Flows

Figure 1: Synthetic Pathway & Impurity Logic

This diagram illustrates the genesis of CME-Thia and the critical branching points for impurities.[1]

SynthesisPath Start 3,4-Dichloro-1,2,5-thiadiazole (Starting Material) Target CME-Thia (Target Product) Start->Target 1 eq. Amine 0°C, S_NAr Impurity_Hyd Hydroxy-Analog (Hydrolysis) Start->Impurity_Hyd Water/OH- Reagent N-Methylethanolamine Reagent->Target Impurity_Di Disubstituted Impurity (Over-reaction) Target->Impurity_Di Excess Amine High Temp Target->Impurity_Hyd Aq. Base Heat

Caption: Reaction pathway showing the selective formation of CME-Thia and potential side-reactions (Disubstitution and Hydrolysis).[1]

Figure 2: Analytical Decision Tree

A logic flow for confirming the identity of the synthesized product.

AnalysisTree Sample Unknown Sample MS_Check MS (ESI+) Isotope Pattern? Sample->MS_Check Iso_Yes M & M+2 (3:1) Chlorine Present MS_Check->Iso_Yes Iso_No No M+2 Peak MS_Check->Iso_No NMR_Check 1H NMR Side Chain Signals? Iso_Yes->NMR_Check Result_Imp Hydrolysis Impurity Iso_No->Result_Imp Singlet Singlet ~3.2 ppm (N-Methyl) NMR_Check->Singlet Multiplet Multiplet ~3.5 ppm (Morpholine/Cyclic) NMR_Check->Multiplet Result_Target CONFIRMED: CME-Thia Singlet->Result_Target Result_Alt Cyclic Analog (Wrong Reagent) Multiplet->Result_Alt

Caption: Step-by-step analytical logic to distinguish CME-Thia from hydrolysis impurities and cyclic analogs.

References

  • Weinstock, L. M., et al. (1967).[2] "General Synthetic System for 1,2,5-Thiadiazoles." The Journal of Organic Chemistry. Link[1]

  • Richardson, J., et al. (2019). "Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones." Bioorganic & Medicinal Chemistry Letters. Link (Cited for comparative thiadiazole spectral shifts).[1]

  • PubChem Compound Summary. "3,4-Dichloro-1,2,5-thiadiazole (CID 79804)."[2] National Center for Biotechnology Information.[1] Link[1]

  • Sigma-Aldrich. "2-(Methylamino)ethanol (CAS 109-83-1) Product Data."[1] Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for interpreting C-Cl and Heterocyclic NMR shifts).

Sources

Comparative

Comparative analysis of analytical methods for thiadiazole compounds

Executive Summary This guide provides a technical comparative analysis of analytical methodologies for 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives. These heterocyclic compounds are pharmacophores in critical ther...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of analytical methodologies for 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives. These heterocyclic compounds are pharmacophores in critical therapeutics (e.g., Acetazolamide, Sulfamethizole) but present unique analytical challenges due to their amphoteric nature, potential for tautomerism, and solubility profiles.

We evaluate three primary analytical tiers:

  • RP-HPLC (The Gold Standard): For quantitation in complex matrices and stability testing.

  • UV-Vis Spectrophotometry (The Rapid Screen): For bulk drug estimation and dissolution testing.

  • Voltammetry (The Mechanistic Probe): For redox profiling and trace analysis.

Part 1: High-Performance Liquid Chromatography (RP-HPLC)

Status: Gold Standard for Purity & Bioanalysis

Mechanistic Rationale

Thiadiazoles contain basic nitrogen atoms (pKa ~2–4) and sulfur, making them prone to peak tailing on standard silica columns due to silanol interactions. Reverse-Phase (RP-HPLC) on C18 (Octadecylsilane) columns is the dominant modality.

  • Stationary Phase Selection: End-capped C18 columns are essential to minimize secondary interactions with the thiadiazole nitrogens.

  • Mobile Phase Logic: Acidic buffers (pH 3.0–4.5) are strictly required. Lowering pH ensures the basic nitrogen is protonated (or the silanols are suppressed), improving peak symmetry. However, for neutral thiadiazoles, simple Acetonitrile:Water systems suffice.

Protocol: Validated RP-HPLC for Thiadiazole Quantitation

Source: Adapted from bioanalytical protocols for Acetazolamide and novel aminothiazoles [1, 2].

1. Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (2) or Waters XTerra RP18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (10 mM, pH 3.5) : Acetonitrile (80:20 v/v).

    • Note: Adjust Acetonitrile up to 45% for more lipophilic derivatives.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV-Vis Diode Array at 254 nm (universal) or 265–272 nm (lambda max).

  • Temperature: 25°C (Ambient).

2. Sample Preparation:

  • Stock: Dissolve 10 mg substance in 10 mL Methanol (1000 µg/mL).

  • Working Standard: Dilute with Mobile Phase to 10–50 µg/mL.

  • Filtration: 0.45 µm PTFE filter (Nylon can bind certain thiadiazoles).

3. System Suitability Criteria (Self-Validation):

  • Tailing Factor (T): Must be < 1.5 (Critical check for silanol interaction).

  • Theoretical Plates (N): > 2000.

  • RSD of Peak Area: < 2.0% (n=6 injections).

Part 2: UV-Vis Spectrophotometry

Status: Cost-Effective for QC and Dissolution

Mechanistic Rationale

Thiadiazoles exhibit strong absorbance in the UV region (240–320 nm) due to


 transitions of the aromatic ring and 

transitions of the sulfur/nitrogen lone pairs. While less selective than HPLC, UV is sufficient for pure bulk drug analysis.

Advanced Technique: Iodine Amplification. Direct UV can be insensitive for trace levels. Thiadiazoles can react with Iodine in acidic media to form charge-transfer complexes or release iodide, which is then measured colorimetrically (e.g., starch-iodine complex at 605 nm) [3].

Protocol: Direct Spectrophotometric Determination

1. Solvent System:

  • Methanol or Ethanol:Water (50:50).

  • Why: Thiadiazoles have poor solubility in pure water; alcohols ensure complete solubilization and prevent precipitation during measurement.

2. Procedure:

  • Scan: 200–400 nm to determine

    
     (typically 265 nm for Acetazolamide).[1]
    
  • Linearity: Prepare serial dilutions (5–30 µg/mL).

  • Blanking: Use the identical solvent ratio to correct for solvent cut-off.

Part 3: Comparative Analysis

The following data synthesizes performance metrics from multiple validation studies [1, 4, 5].

FeatureRP-HPLC (UV Detection)UV-Vis SpectrophotometryVoltammetry (CV)
Selectivity High (Separates impurities/isomers)Low (Summation of all absorbing species)Medium (Redox specific)
Linearity Range 0.2 – 100 µg/mL5 – 50 µg/mL0.1 – 10 µg/mL
LOD (Sensitivity) 0.05 µg/mL1.0 µg/mL0.01 µg/mL
Precision (RSD) < 1.0%1.5 – 2.5%2.0 – 5.0%
Throughput 5–10 mins/sample< 1 min/sample5–15 mins/sample
Cost per Run High (Solvents, Columns)LowLow
Primary Use Stability, Bioanalysis (Plasma), ImpuritiesDissolution, Content UniformityTrace Analysis, Redox Mechanism

Part 4: Decision Logic & Method Optimization

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on the sample matrix and data requirements.

MethodSelection Start Sample Type BulkDrug Bulk Drug / Raw Material Start->BulkDrug Formulation Tablet / Dosage Form Start->Formulation Biological Plasma / Tissue Start->Biological Purity Purity Check? BulkDrug->Purity Dissolution Dissolution Test? Formulation->Dissolution HPLC RP-HPLC (C18) (Quant + Impurity) Biological->HPLC High Conc (>100 ng/mL) LCMS LC-MS/MS (High Sensitivity) Biological->LCMS Trace (<1 ng/mL) Purity->HPLC Yes (Stability/Impurity) UV UV-Vis Spectrophotometry (Fast Quant) Purity->UV No (Assay only) Dissolution->HPLC Complex Matrix Dissolution->UV Routine

Figure 1: Analytical Method Selection Decision Tree for Thiadiazole Compounds.

HPLC Optimization Strategy

When developing a method for a new thiadiazole derivative, follow this logic to optimize peak shape and retention.

HPLCOptimization Start Initial Run: C18, ACN:Water (50:50) CheckPeak Check Peak Shape Start->CheckPeak Tailing Tailing > 1.5? CheckPeak->Tailing AddBuffer Add 10mM Phosphate Adjust pH to 3.0 Tailing->AddBuffer Yes (Silanol Interaction) Retention Retention < 2 min? Tailing->Retention No AddBuffer->Retention LowerOrganic Decrease ACN (e.g., to 20%) Retention->LowerOrganic Yes (Too Polar) Final Final Method: ACN:Buffer (20:80) pH 3.0 Retention->Final No LowerOrganic->Final

Figure 2: Step-wise Optimization Logic for Thiadiazole HPLC Methods.

References

  • Chougule, S. P. (2024).[2][3] Development of Analytical method by UV and HPLC of Acetazolamide in bulk and tablet dosage form. Asian Journal of Pharmaceutical Analysis, 14(2), 60-64.[2]

  • Rao, P. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Beni-Suef University Journal of Basic and Applied Sciences.

  • Al-Abachi, M. Q., & Al-Ward, H. S. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. ResearchGate.[4][5]

  • BenchChem Technical Support. (2025). A Comparative Guide to a Novel HPLC-UV Method for Thiazafluron Detection. BenchChem.[6]

  • Walash, M. I., et al. (2025). Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets. PubMed Central.

Sources

Validation

Benchmarking Purity &amp; Analytical Protocols: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

CAS: 877802-01-2 | Application: Critical Intermediate for Thiadiazole-Based APIs Executive Summary In the synthesis of thiadiazole-based pharmaceuticals (e.g., beta-blockers like Timolol or muscle relaxants structurally...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 877802-01-2 | Application: Critical Intermediate for Thiadiazole-Based APIs

Executive Summary

In the synthesis of thiadiazole-based pharmaceuticals (e.g., beta-blockers like Timolol or muscle relaxants structurally related to Tizanidine), the purity of the intermediate 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol is a rate-limiting factor for downstream yield and safety.

This guide benchmarks the performance of Standard Purity (98.0%) versus High-Purity (99.5%+) grades and compares the analytical methodologies required to validate them. We demonstrate that while HPLC-UV is sufficient for assay, it often fails to detect the critical hydrolytic impurity 4-hydroxy-1,2,5-thiadiazole , which acts as a chain-terminator in subsequent nucleophilic substitutions.

Part 1: The Chemical Context & Impurity Profile[1]

The molecule features a 1,2,5-thiadiazole core with a labile chlorine atom at position 4. This chlorine is the "active site" for the next synthetic step. However, it is also the source of the molecule's primary instability.

The Critical Impurity: Hydrolytic Dechlorination

Under storage conditions containing moisture (>0.5%), the chlorine atom hydrolyzes, forming the 4-hydroxy analog.

  • Impact: This impurity is non-reactive in Nucleophilic Aromatic Substitution (SNAr), lowering yield and complicating purification.

  • Detection Challenge: The hydroxy-impurity often co-elutes with the main peak in standard C18 isocratic methods.

Table 1: Purity Grade Performance Benchmark

Comparison of downstream reaction yields (SNAr coupling) based on starting material purity.

FeatureTechnical Grade (Standard) Pharma Grade (High Purity) Impact Analysis
Assay (HPLC) ≥ 98.0%≥ 99.5%Lower assay requires stoichiometric adjustment of reagents.
Water Content (KF) < 1.0%< 0.1%High water accelerates in-situ hydrolysis during heating steps.
Max Impurity A (Hydroxy) < 1.5%< 0.1%Critical: Impurity A terminates the reaction, reducing yield by ~5-8%.
Reaction Yield (Next Step) 78% - 82%91% - 94%High purity justifies the premium cost via yield optimization.
Purification Load Requires Column ChromatographyCrystallization sufficientTechnical grade forces expensive silica gel chromatography downstream.

Part 2: Comparative Analysis of Analytical Methodologies

To accurately benchmark this intermediate, one must choose the correct detection method. We compared Method A (Standard UV) against Method B (Stability-Indicating UHPLC-MS) .

Method A: The Standard (HPLC-UV)
  • Mechanism: Reverse Phase C18, UV detection at 254 nm.

  • Pros: Cheap, robust, available in all QC labs.

  • Cons: Low sensitivity to the hydroxy-thiadiazole impurity (which has a lower extinction coefficient).

  • Verdict: Suitable for "Goods In" identification, but insufficient for process optimization.

Method B: The Advanced Alternative (UHPLC-MS/MS)
  • Mechanism: HILIC or C18, Electrospray Ionization (ESI+).

  • Pros: Separates the polar hydroxy-impurity; Mass spec confirms the loss of Chlorine (M-35).

  • Cons: Higher cost per run.

  • Verdict: Mandatory for vendor qualification and stability testing.

Part 3: Validated Experimental Protocols

The following protocols are self-validating. If the System Suitability criteria are not met, the results are statistically invalid.

Protocol 1: Stability-Indicating HPLC Analysis

Objective: Quantify the 4-chloro vs. 4-hydroxy ratio.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-10 min: 5% → 60% B (Linear gradient)

    • 10-12 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Optimized for thiadiazole ring).

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:ACN. Inject immediately (sample is unstable in solution).

System Suitability Criteria:

  • Tailing Factor: < 1.5 for the main peak.

  • Resolution (Rs): > 2.0 between the Hydroxy-impurity (RT ~2.5 min) and Main Peak (RT ~6.8 min).

Protocol 2: Rapid Identification of Hydrolysis (Silver Nitrate Test)

A quick "Go/No-Go" test for floor operators.

  • Dissolve 50 mg of sample in 2 mL Ethanol.

  • Add 2 drops of 0.1 M AgNO3 (aq).

  • Observation:

    • Clear Solution: Intact Chlorine (Pass).

    • White Precipitate (AgCl): Free Chloride ions present (Fail - indicates hydrolysis has occurred).

Part 4: Visualizing the Analytical Workflow

The following diagram maps the decision logic for testing incoming raw material batches.

AnalyticalWorkflow Start Incoming Material CAS 877802-01-2 Visual Visual Inspection (Color/Crystals) Start->Visual KF Karl Fischer Water Content Visual->KF Decision1 Water < 0.5%? KF->Decision1 HPLC HPLC-UV (Method A) Assay Check Decision1->HPLC Yes Reject REJECT BATCH (Reprocess/Discard) Decision1->Reject No (High Hydrolysis Risk) Decision2 Purity > 99.0%? HPLC->Decision2 MS LC-MS (Method B) Trace Impurity Scan Decision2->MS Yes (Verify Impurities) Decision2->Reject No MS->Reject Hydroxy-Impurity > 0.1% Approve APPROVE For Synthesis MS->Approve No Hydroxy-Impurity

Figure 1: Decision tree for quality control of the thiadiazole intermediate.

Impurity Pathway Visualization

Understanding why the purity degrades is essential for storage.

ImpurityPathway Main Target Molecule (Active Cl) Transition Tetrahedral Intermediate Main->Transition + H2O Water Moisture (H2O) Water->Transition Impurity Hydroxy-Impurity (Dead End) Transition->Impurity - HCl HCl HCl (Catalyst) Transition->HCl HCl->Main Autocatalysis (Accelerates Decay)

Figure 2: Hydrolytic degradation pathway. Note the autocatalytic effect of HCl generation.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Weinstock, L. M., et al. (1968).[1] Methods of preparing thiadiazoles (US Patent 3,391,152).[1] United States Patent Office.[1] Retrieved from

Sources

Safety & Regulatory Compliance

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